A 419259 trihydrochloride
描述
属性
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMEQIQFCUAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37Cl3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of A-419259 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-419259 trihydrochloride, a second-generation pyrrolo-pyrimidine derivative, has emerged as a potent inhibitor of the Src family of non-receptor tyrosine kinases. This technical guide provides an in-depth exploration of its mechanism of action, detailing its primary molecular targets, downstream signaling consequences, and its effects on cellular processes. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a comprehensive understanding for researchers in oncology, immunology, and drug discovery.
Core Mechanism of Action: Targeting the Src Family Kinases
A-419259 trihydrochloride exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Src family kinases (SFKs).[1][2] This family of proto-oncogenic non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2] The primary targets of A-419259 include several members of the Src family, with high potency against Src, Lck, Lyn, and Hck.[3][4]
By binding to the ATP pocket of these kinases, A-419259 effectively blocks the transfer of a phosphate group from ATP to tyrosine residues on their substrates. This inhibition of kinase activity disrupts the downstream signaling cascades that are often aberrantly activated in various cancers, particularly in Chronic Myelogenous Leukemia (CML).[5]
Kinase Inhibitory Profile
A-419259 is a potent and selective inhibitor of Src family kinases. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The compound demonstrates significant selectivity for SFKs over other tyrosine kinases such as c-Abl and serine/threonine kinases like PKC.[3]
| Target Kinase | IC50 (nM) | Selectivity vs. c-Abl | Selectivity vs. PKC |
| Src | 9[5][6][7][8][9] | ~333-fold | >3667-fold |
| Lck | <3[5][6][7][8][9] | >1000-fold | >11000-fold |
| Lyn | <3[5][6][7][8][9] | >1000-fold | >11000-fold |
| Hck | 11.26[3] | ~266-fold | >2930-fold |
| c-Abl | 3,000[3] | - | |
| PKC | >33,000[3] | - |
Downstream Signaling Consequences
The inhibition of Src family kinases by A-419259 leads to the disruption of key signaling pathways that are critical for the survival and proliferation of cancer cells. One of the most well-documented contexts is in CML, where the Bcr-Abl oncoprotein constitutively activates SFKs.
As depicted in Figure 1, in CML cells, the Bcr-Abl fusion protein leads to the constitutive activation of SFKs. These activated kinases then phosphorylate a host of downstream substrates, leading to increased cell proliferation and survival. A-419259 directly inhibits SFKs, thereby blocking these downstream signals and leading to a reduction in proliferation and the induction of apoptosis.
Cellular Effects of A-419259 Trihydrochloride
The inhibition of SFK-mediated signaling by A-419259 translates into significant anti-cancer effects at the cellular level, particularly in hematological malignancies.
Inhibition of Cell Proliferation
A-419259 has been shown to potently inhibit the proliferation of various cancer cell lines, especially those dependent on Bcr-Abl signaling.
| Cell Line | Cancer Type | IC50 (µM) |
| K-562 | Chronic Myelogenous Leukemia (Ph+) | 0.1 - 0.3[3][5] |
| Meg-01 | Chronic Myelogenous Leukemia (Ph+) | 0.1[5][6][7] |
| DAGM/Bcr-Abl | Murine Myeloid Leukemia | 0.1 - 0.3 (in the absence of IL-3)[6][7] |
Induction of Apoptosis
In addition to inhibiting proliferation, A-419259 is a potent inducer of apoptosis in CML cell lines.[5][6][7] This programmed cell death is a key mechanism through which the compound eliminates cancerous cells. Treatment of K-562 cells with A-419259 leads to a dose-dependent increase in apoptosis.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of A-419259.
In Vitro Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Recombinant human Src, Lck, or Lyn kinase
-
Kinase-specific peptide substrate (e.g., cdc2-derived peptide for Src)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
A-419259 trihydrochloride
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of A-419259 trihydrochloride in the kinase reaction buffer.
-
In a 96-well plate, add the diluted inhibitor to the appropriate wells.
-
Prepare a master mix containing the recombinant kinase and its peptide substrate in the kinase reaction buffer.
-
Add the kinase/substrate master mix to each well containing the inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).
-
Add the detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT assay to measure the effect of A-419259 on the proliferation of K-562 cells.
Materials:
-
K-562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
A-419259 trihydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K-562 cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of A-419259 trihydrochloride in culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in K-562 cells treated with A-419259 using flow cytometry.
Materials:
-
K-562 cells
-
RPMI-1640 medium with 10% FBS
-
A-419259 trihydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed K-562 cells in a 6-well plate and treat with various concentrations of A-419259 for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Conclusion
A-419259 trihydrochloride is a potent and selective inhibitor of the Src family of kinases. Its mechanism of action involves the direct inhibition of SFK activity, leading to the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival. This results in the potent inhibition of cell growth and the induction of apoptosis in sensitive cancer cell lines, particularly those associated with Chronic Myelogenous Leukemia. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of A-419259 and other kinase inhibitors in a research and drug development setting.
References
- 1. promega.com [promega.com]
- 2. HTScan® Lck Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. SRC Kinase Enzyme Activity Assay Kit [discoverx.com]
- 5. promega.com [promega.com]
- 6. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. merckmillipore.com [merckmillipore.com]
A-419259 Trihydrochloride: A Potent Inhibitor of Src Family Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride, also known as RK-20449, is a potent, second-generation pyrrolo-pyrimidine inhibitor with high selectivity for the Src family of non-receptor tyrosine kinases (SFKs).[1][2] Members of the Src family, including Src, Lck, Lyn, and Hck, are crucial regulators of a multitude of cellular processes such as proliferation, differentiation, survival, and migration.[3][4] Dysregulation of SFK activity has been implicated in the pathogenesis of various human malignancies, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[5][6] A-419259 exerts its biological effects by blocking the kinase activity of SFKs, thereby interfering with downstream signaling pathways essential for tumor cell growth and survival.[2][5] This technical guide provides a comprehensive overview of the biochemical and cellular activity of A-419259, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Data Presentation
Biochemical Activity of A-419259 Trihydrochloride
The inhibitory activity of A-419259 has been quantified against a panel of kinases, demonstrating high potency for Src family members and selectivity over other kinases such as Abl.
| Kinase Target | IC50 (nM) | Reference |
| Src | 9 | [1][7][8] |
| Lck | <3 | [1][7][9] |
| Lyn | <3 | [1][7][9] |
| Hck | 0.43 - 11.26 | [9][10] |
| Abl | 3000 | [1][9] |
| PKC | >33,000 | [9] |
Cellular Activity of A-419259 Trihydrochloride
A-419259 has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those dependent on SFK signaling.
| Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| K-562 (CML) | Proliferation Inhibition / Apoptosis Induction | 0.1 - 0.3 | [1][2][9] |
| Meg-01 (CML) | Proliferation Inhibition | 0.1 | [1][2] |
| DAGM/Bcr-Abl | Proliferation Inhibition | 0.1 - 0.3 | [1] |
| MV4-11 (AML) | Growth Inhibition | 0.04 | [1] |
| CML CD34+ Progenitor Cells | Proliferation Inhibition / Apoptosis Induction | Dose-dependent | [5] |
Experimental Protocols
ELISA-Based Src Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of A-419259 against Src family kinases.
Materials:
-
96-well ELISA plates
-
Poly(Glu,Tyr) 4:1 substrate
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.1% Tween-20 (PBS-T)
-
A-419259 trihydrochloride dilutions
-
Recombinant Src family kinase (e.g., Src, Lck, Lyn)
-
Kinase Assay Buffer (250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT, 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO)[7]
-
5 µM ATP[7]
-
Anti-phosphotyrosine antibody (e.g., P-Tyr-100)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with 200 µg/mL Poly(Glu,Tyr) 4:1 substrate in PBS for 1 hour at 37°C.[7]
-
Wash the plate three times with PBS-T.[7]
-
Prepare serial dilutions of A-419259 in kinase assay buffer.
-
Add the A-419259 dilutions to the wells.
-
Add the appropriate recombinant Src family kinase to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 5 µM.[7]
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Wash the plate three times with PBS-T.
-
Add a specific anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBS-T.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBS-T.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation/Viability Assay (AlamarBlue® or CellTiter-Blue®)
This protocol describes a method to assess the effect of A-419259 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K-562)
-
Complete cell culture medium
-
96-well cell culture plates
-
A-419259 trihydrochloride dilutions
-
AlamarBlue® or CellTiter-Blue® reagent
-
Fluorescence or absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[8][11]
-
Prepare serial dilutions of A-419259 in complete cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of A-419259 to the wells. Include vehicle-only controls.
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add AlamarBlue® or CellTiter-Blue® reagent to each well, typically 10% of the well volume.[8]
-
Incubate for 1-4 hours at 37°C, protected from light.[7]
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
Western Blotting for Src Family Kinase Phosphorylation
This protocol details the detection of changes in the phosphorylation status of Src family kinases and their downstream targets in response to A-419259 treatment.
Materials:
-
Cancer cell line of interest
-
A-419259 trihydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src family (Tyr416), anti-total Src, anti-phospho-STAT5, anti-total-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of A-419259 for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) and total protein levels.
Mandatory Visualizations
Caption: A-419259 inhibits Src, blocking key downstream signaling pathways.
Caption: A-419259 disrupts Bcr-Abl signaling by inhibiting Src family kinases.
Caption: Workflow for evaluating the efficacy of A-419259 as a kinase inhibitor.
References
- 1. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.in [promega.in]
- 3. researchgate.net [researchgate.net]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. promega.com [promega.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. real-research.com [real-research.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
A-419259 Trihydrochloride: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological evaluation of A-419259 trihydrochloride, a potent inhibitor of Src family kinases. The information is compiled from seminal research and presented for a scientific audience to facilitate further investigation and application in drug development.
Discovery and Core Properties
A-419259 trihydrochloride was identified as a second-generation pyrrolo[2,3-d]pyrimidine derivative with potent and selective inhibitory activity against Src family kinases (SFKs).[1] Its discovery was a significant step in understanding the role of these kinases in oncogenesis, particularly in the context of Chronic Myeloid Leukemia (CML).
Chemical Identity:
| Property | Value |
| Chemical Name | 7-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidin-4-amine trihydrochloride |
| Molecular Formula | C₂₉H₃₄N₆O · 3HCl |
| Molecular Weight | 592.01 g/mol |
| CAS Number | 1435934-25-0 |
Mechanism of Action: Inhibition of Src Family Kinases
A-419259 is an ATP-competitive inhibitor that targets the kinase domain of Src family members.[1] In the context of CML, the Bcr-Abl fusion protein is the primary driver of leukemogenesis. Bcr-Abl constitutively activates several downstream signaling pathways that promote cell proliferation and survival, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[2][3][4][5][6]
Src family kinases, particularly Hck, Lyn, and Fyn, act as crucial collaborators with Bcr-Abl in signal transduction.[2][7][8] They are activated by Bcr-Abl and, in turn, contribute to the activation of key downstream effectors like STAT5 and Erk.[1][9] A-419259 exerts its anti-leukemic effects by inhibiting these Src family kinases, thereby disrupting the Bcr-Abl signaling network and inducing apoptosis and cell cycle arrest in cancer cells.[1]
Below is a diagram illustrating the signaling pathway affected by A-419259.
Chemical Synthesis
While it is established that A-419259 trihydrochloride is a synthetic compound, a detailed, step-by-step experimental protocol for its synthesis is not publicly available in the referenced scientific literature. The general synthesis of the pyrrolo[2,3-d]pyrimidine core often involves multi-step reactions, including Buchwald-Hartwig C-N cross-coupling reactions.
Quantitative Biological Data
The inhibitory activity of A-419259 has been quantified against various kinases and its effects on cancer cell lines have been determined.
Table 1: In Vitro Kinase Inhibitory Activity of A-419259
| Target Kinase | IC₅₀ (nM) |
| Hck | 0.43 |
| Src | 9 |
| Lck | 3 |
| Lyn | 3 |
Table 2: Cellular Activity of A-419259
| Cell Line | Cancer Type | Effect | IC₅₀ (µM) |
| K-562 | Chronic Myeloid Leukemia (Ph+) | Inhibition of Proliferation | 0.1 - 0.3 |
| K-562 | Chronic Myeloid Leukemia (Ph+) | Induction of Apoptosis | Potent at ≥ 0.1 |
| Meg-01 | Chronic Myeloid Leukemia (Ph+) | Inhibition of Proliferation | ~ 0.1 |
| DAGM/Bcr-Abl | Murine Myeloid Leukemia | Inhibition of Proliferation (IL-3 independent) | 0.1 - 0.3 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of A-419259.
In Vitro Kinase Assay (ELISA-based)
This protocol describes the measurement of kinase activity and inhibition using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
His(6)-tagged purified kinases (e.g., Lck, Lyn, Src)
-
Poly(Glu,Tyr) 4:1 substrate
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.1% Tween-20 (PBS-T)
-
Kinase Assay Buffer (250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT, 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO, 5 µM ATP)
-
A-419259 dilutions
-
Anti-phosphotyrosine-HRP antibody conjugate
-
K-Blue TMB substrate
-
96-well ELISA plates
Procedure:
-
Coat flat-bottom 96-well ELISA plates with 200 µg/mL solution of Poly(Glu,Tyr) 4:1 substrate in PBS for 1 hour at 37°C.
-
Wash the plates with PBS-T.
-
Add diluted A-419259 to the wells.
-
Add the appropriate enzyme in kinase assay buffer to the wells.
-
Incubate at room temperature for 20 minutes.
-
Wash the plates three times with PBS-T.
-
Add anti-phosphotyrosine-HRP antibody conjugate and incubate.
-
Wash the plates and add K-Blue TMB substrate for color development.
-
Read the absorbance at the appropriate wavelength.
Cellular Proliferation Assay (Calcein-AM)
This protocol outlines the measurement of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., K-562, Meg-01)
-
Complete cell culture medium
-
A-419259 stock solution in DMSO
-
96-well plates
-
Calcein-AM
-
Fluorescent plate reader
Procedure:
-
Plate 10⁴ cells per well in 96-well plates.
-
Add various concentrations of A-419259 or vehicle control to the wells.
-
Incubate the plates at 37°C for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, centrifuge the plate at 1500 x g for 10 minutes.
-
Wash the cells with PBS.
-
Add calcein-AM to a final concentration of 1 µM to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence at 485 nm excitation and 530 nm emission.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell lines
-
A-419259
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of A-419259 for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
A-419259 trihydrochloride is a potent and selective inhibitor of Src family kinases with significant anti-proliferative and pro-apoptotic activity in cancer cells, particularly those driven by the Bcr-Abl oncoprotein. Its well-characterized mechanism of action and biological effects make it a valuable tool for research into Src kinase signaling and a promising scaffold for the development of novel anti-cancer therapeutics. Further investigation into its chemical synthesis and in vivo efficacy is warranted.
References
- 1. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of a Src Family Kinase in Chronic Myelogenous Leukemia Cells Induces Resistance to Imatinib in a Kinase-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Src-family kinases in the development and therapy of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src family kinases and the MEK/ERK pathway in the regulation of myeloid differentiation and myeloid leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of A-419259 Trihydrochloride in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs).[1] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in hematological malignancies such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[2][3] This technical guide provides a comprehensive overview of the biological activity of A-419259, summarizing key quantitative data, outlining its mechanism of action through signaling pathways, and detailing the experimental protocols used to elucidate its effects.
Quantitative Data Presentation
The biological activity of A-419259 has been quantified through various in vitro assays, demonstrating its potency against specific molecular targets and its efficacy in inhibiting cancer cell growth.
Table 1: In Vitro Inhibitory Activity of A-419259 against Src Family Kinases
| Kinase | IC50 (nM) |
| Hck | 0.43[2] |
| Lck | <3[1][4][5][6][7] |
| Lyn | <3[1][4][5][6][7] |
| Src | 9[1][4][5][6][7] |
Table 2: In Vitro Anti-proliferative and Biological Activity of A-419259 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Biological Effect |
| K-562 | Chronic Myeloid Leukemia (CML) | 0.1 - 0.3[1][7] | Inhibition of proliferation, induction of apoptosis[1][4] |
| Meg-01 | Chronic Myeloid Leukemia (CML) | ~0.1[1][7] | Inhibition of proliferation[4][6] |
| DAGM/Bcr-Abl | Bcr-Abl transformed cells | 0.1 - 0.3[1][4][6] | Inhibition of proliferation[1][4][6] |
| CML CD34+ | Chronic Myeloid Leukemia (CML) primary cells | Not specified | Suppression of proliferation, induction of apoptosis[2][3] |
| AML Stem Cells | Acute Myeloid Leukemia (AML) | Not specified | Inhibition of proliferation in vitro and in vivo[2] |
Mechanism of Action and Signaling Pathways
A-419259 exerts its anti-cancer effects primarily through the inhibition of Src family kinases, which are crucial downstream effectors in the signaling pathways of oncogenic drivers like Bcr-Abl in CML.[3] By inhibiting SFKs, A-419259 effectively blocks key signaling cascades that promote cell proliferation and survival.
In CML, the constitutively active Bcr-Abl tyrosine kinase activates multiple downstream pathways, including those mediated by SFKs such as Hck, Lyn, and Src.[3] These kinases, in turn, phosphorylate and activate further downstream targets, including Signal Transducer and Activator of Transcription 5 (STAT5) and the Extracellular signal-regulated kinase (Erk).[3] The activation of these pathways is critical for the proliferation and survival of CML cells.[3] A-419259, as a potent SFK inhibitor, disrupts this signaling cascade, leading to the inhibition of STAT5 and Erk activation, which results in cell cycle arrest and apoptosis.[3]
Experimental Protocols
While the full-text publications detailing the specific experimental protocols for A-419259 were not accessible, the following are generalized methodologies for the key assays cited in the literature.
Kinase Inhibition Assay
The in vitro inhibitory activity of A-419259 against Src family kinases is typically determined using a kinase assay. A general procedure involves:
-
Reagents and Materials: Recombinant human Src family kinases, a suitable peptide substrate, ATP, and A-419259 at various concentrations.
-
Procedure:
-
The kinase, substrate, and varying concentrations of A-419259 are incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using a method like ELISA or a fluorescence-based assay.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay
The anti-proliferative effects of A-419259 on cancer cell lines are commonly assessed using a cell viability assay, such as the MTT or WST-1 assay.
-
Cell Culture: Cancer cell lines (e.g., K-562, Meg-01) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of A-419259 trihydrochloride.
-
After a specified incubation period (e.g., 72 hours), a reagent like MTT is added to each well.
-
The formazan product, which is proportional to the number of viable cells, is solubilized and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The IC50 value for cell proliferation is determined by plotting the percentage of cell viability against the inhibitor concentration.
Apoptosis Assay
The induction of apoptosis by A-419259 can be detected and quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cancer cells are treated with A-419259 at concentrations known to inhibit proliferation.
-
Staining: After treatment, cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis
To confirm the inhibition of signaling pathways, Western blotting is employed to measure the phosphorylation status of key proteins.
-
Cell Lysis: Cells treated with A-419259 are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Src, phospho-STAT5, phospho-Erk) and total protein as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Summary
A-419259 trihydrochloride is a potent inhibitor of Src family kinases with significant anti-cancer activity, particularly in CML and AML. Its mechanism of action involves the disruption of the Bcr-Abl signaling pathway, leading to the inhibition of downstream effectors like STAT5 and Erk, which ultimately results in decreased cell proliferation and the induction of apoptosis. The quantitative data and pathway analysis presented in this guide underscore the potential of A-419259 as a therapeutic agent in the treatment of specific cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative effects of suramin on human cancer cells in vitro and in vivo. | CiNii Research [cir.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. α-Tocopherol attenuates the cytotoxic effect of δ-tocotrienol in human colorectal adenocarcinoma cells | CiNii Research [cir.nii.ac.jp]
A Technical Guide to the Pro-Apoptotic Effects of A 419259 Trihydrochloride via Src Family Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of A 419259 trihydrochloride, a potent pyrrolo-pyrimidine inhibitor of Src Family Kinases (SFKs). It details the compound's mechanism of action, focusing on its ability to induce apoptosis by disrupting key oncogenic signaling pathways. This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows involved.
Mechanism of Action: Inhibition of Src Family Kinases
This compound is a second-generation, broad-spectrum inhibitor designed for high selectivity and potency against Src Family Kinases (SFKs).[1] It demonstrates significant inhibitory activity against multiple members of this family, including Hck, Src, Lck, and Lyn.[2][3] In malignancies driven by aberrant kinase activity, such as Chronic Myelogenous Leukemia (CML), SFKs are critical intermediaries that transduce signals from the constitutively active Bcr-Abl fusion protein.[1][4]
By inhibiting SFKs, A 419259 effectively blocks downstream pro-survival and proliferative signaling cascades.[4] Notably, it has been shown to impede the activation of key effector pathways, including the Stat5 and Erk signaling pathways, which are essential for the oncogenic activity of Bcr-Abl.[4][5] The global inhibition of these pathways culminates in cell cycle arrest and the induction of apoptosis in cancer cells.[1][4][5]
The Bcr-Abl-SFK Signaling Axis and Apoptosis Induction
In CML, the Bcr-Abl oncoprotein promotes cell survival in part by activating SFKs, which in turn suppress the intrinsic (or mitochondrial) pathway of apoptosis. One proposed mechanism involves the SFK-dependent activation of the Ras-Raf-Mek-Erk pathway. Activated Erk can phosphorylate and trigger the proteasomal degradation of the pro-apoptotic BH3-only protein, Bik.[6] The degradation of Bik prevents it from neutralizing anti-apoptotic Bcl-2 family members, thereby inhibiting apoptosis.
A 419259 intervenes by inhibiting SFKs at the top of this cascade. This action prevents the downstream activation of Erk, leading to the stabilization of Bik. Stabilized Bik can then promote the activation of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.
Quantitative Data Presentation
The inhibitory effects of A 419259 have been quantified across various kinases and cell lines. The following tables summarize this data for comparative analysis.
Table 1: Kinase Inhibitory Activity of A 419259
| Target Kinase | IC₅₀ Value (nM) | Source(s) |
| Hck | 0.43 | |
| Lck | < 3 | [2][3][7] |
| Lyn | < 3 | [2][3][7] |
| Src | 9 | [2][3][7] |
| c-Abl | 3,000 | [8] |
| PKC | > 33,000 | [8] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Proliferation and Activity Inhibition by A 419259
| Cell Line / Target | Effect | IC₅₀ Value (µM) | Source(s) |
| K-562 (CML) | Proliferation Inhibition | 0.1 - 0.3 | [1][8] |
| Meg-01 (CML) | Proliferation Inhibition | ~ 0.1 | [1][2] |
| DAGM/Bcr-Abl | Proliferation Inhibition | 0.1 - 0.3 | [1][2] |
| CML Cell Lines | Overall SFK Activity | 0.1 - 0.3 | [1] |
| K-562 (CML) | Apoptosis Induction | Effective at 0.3 - 1.0 | [4] |
| Primary CML CD34⁺ cells | Proliferation Inhibition & Apoptosis | Dose-dependent | [4][5] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of A 419259.
Protocol: Cell Viability Assessment (CellTiter-Blue® Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells (e.g., K-562) in a 96-well plate at a density of 1 x 10⁵ cells/ml in appropriate culture medium.
-
Compound Treatment: Add this compound at various concentrations (e.g., 0.01 µM to 10 µM) to triplicate wells. Include a vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.
-
Reagent Addition: Add 20 µL of CellTiter-Blue® Viability Assay Reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Record fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4]
-
Cell Culture and Treatment: Culture cells (e.g., K-562) and treat with A 419259 (e.g., 0.3 µM and 1.0 µM) and a vehicle control for a set time (e.g., 72 hours).[4]
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash cells twice with cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL Propidium Iodide (PI) stock solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of key signaling proteins like Stat5 and Erk.[4]
-
Cell Lysis: Treat cells with A 419259, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Stat5 or anti-phospho-Erk) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Stat5, total Erk, or a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
This compound is a powerful pro-apoptotic agent that acts through the targeted inhibition of Src Family Kinases. Its mechanism is particularly relevant in cancers like CML that are dependent on kinase-driven survival signals. By disrupting the Bcr-Abl-SFK-Erk/Stat5 signaling axis, A 419259 prevents the suppression of the intrinsic apoptotic machinery, leading to cancer cell death. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers investigating SFK inhibition as a therapeutic strategy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src tyrosine kinase inhibits apoptosis through the Erk1/2- dependent degradation of the death accelerator Bik - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
The Impact of A-419259 Trihydrochloride on Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs). This document provides a comprehensive technical guide on the signaling pathways modulated by A-419259, with a primary focus on its role in Chronic Myelogenous Leukemia (CML). We will delve into its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for assessing its effects. Visual representations of the key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological impact.
Introduction
A-419259 trihydrochloride has emerged as a significant tool in cancer research, particularly for its potent inhibitory action against Src family kinases (SFKs).[1][2] These non-receptor tyrosine kinases are crucial transducers of extracellular signals that regulate cell proliferation, survival, differentiation, and migration. In hematological malignancies like Chronic Myelogenous Leukemia (CML), the constitutively active Bcr-Abl fusion protein drives oncogenesis, in part through the activation of SFKs.[2][3] A-419259's ability to selectively target these kinases makes it a valuable compound for both basic research and as a potential therapeutic agent.
Mechanism of Action
A-419259 is an ATP-competitive inhibitor that targets the kinase domain of SFKs.[4] By binding to the ATP-binding pocket, it prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling. Its high affinity and selectivity for SFKs, including Src, Lck, Lyn, and Hck, underpin its biological activity.[2][3]
Signaling Pathways Affected by A-419259
The primary signaling cascade disrupted by A-419259 is the Bcr-Abl pathway in CML. Bcr-Abl relies on SFKs to mediate its oncogenic signals. Inhibition of SFKs by A-419259 leads to the downregulation of key downstream effectors, including STAT5 and Erk.[3]
-
Bcr-Abl/SFK/STAT5 Axis: Hck, a member of the Src family, has been shown to couple Bcr-Abl to the activation of STAT5, a transcription factor crucial for myeloid leukemia cell survival. A-419259 effectively blocks this activation, leading to growth arrest and apoptosis.[3]
-
Bcr-Abl/SFK/Erk Pathway: The Ras-Raf-MEK-Erk (MAPK) pathway is another critical downstream target. A-419259-mediated inhibition of SFKs results in a dose-dependent reduction in Erk phosphorylation, thereby impeding proliferation.
-
mTORC-1/S6K and FAK Signaling: Research has also linked the activity of SFKs Hck and Fgr to the mTORC-1/p70 S6 ribosomal protein kinase (S6K) and focal adhesion kinase (FAK) signaling pathways.[4] These pathways are involved in cell growth, proliferation, and adhesion.
Below is a diagram illustrating the primary signaling pathways affected by A-419259.
Caption: A-419259 inhibits SFKs, blocking Bcr-Abl signaling.
Quantitative Data
The potency of A-419259 has been quantified against various kinases and cell lines, primarily through the determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity or cell viability by 50%).
| Target | IC50 Value |
| Src | 9 nM |
| Lck | <3 nM |
| Lyn | <3 nM |
| Hck | 0.43 nM - 11.26 nM |
| c-Abl | 3,000 nM |
| PKC | >33 µM |
Table 1: Kinase Inhibition by A-419259 [2][3]
| Cell Line | Cell Type | IC50 Value |
| K-562 | CML, Philadelphia chromosome + | 0.1 - 0.3 µM |
| Meg-01 | CML, Philadelphia chromosome + | ~0.1 µM |
| DAGM/Bcr-Abl | Murine myeloid, Bcr-Abl transformed | 0.1 - 0.3 µM (in absence of IL-3) |
| TF-1 | Erythroleukemia, Philadelphia chromosome - | No inhibition |
| HEL | Erythroleukemia, Philadelphia chromosome - | No inhibition |
Table 2: Cellular Proliferation Inhibition by A-419259 [3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of A-419259.
In Vitro Kinase Assay (ELISA-based)
This protocol is used to determine the IC50 of A-419259 against purified kinases.
Materials:
-
96-well ELISA plates
-
Poly(Glu,Tyr) 4:1 substrate
-
Phosphate-buffered saline (PBS)
-
PBS with 0.1% Tween-20 (PBS-T)
-
Purified kinases (e.g., Src, Lck, Lyn)
-
Kinase assay buffer (250 mM Mopso, pH 6.75, 10 mM MgCl2, 2 mM MnCl2, 2.5 mM DTT, 0.02% BSA, 2 mM Na3VO4, 5% DMSO, 5 µM ATP)
-
A-419259 trihydrochloride dilutions
-
Anti-phosphotyrosine-HRP antibody
-
K-Blue TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Coat 96-well ELISA plates with 200 µg/mL Poly(Glu,Tyr) substrate in PBS for 1 hour at 37°C.
-
Wash plates three times with PBS-T.
-
Add serial dilutions of A-419259 to the wells.
-
Add the appropriate purified kinase in kinase assay buffer to each well.
-
Incubate at room temperature for 20 minutes.
-
Wash plates three times with PBS-T.
-
Add anti-phosphotyrosine-HRP antibody and incubate as recommended by the manufacturer.
-
Wash plates three times with PBS-T.
-
Add K-Blue TMB substrate and incubate until color develops.
-
Add stop solution.
-
Read absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate IC50 values by plotting inhibitor concentration versus percentage of kinase activity.
Caption: Workflow for an ELISA-based in vitro kinase assay.
Cell Proliferation Assay (Calcein-AM)
This assay measures the number of viable cells in a population.
Materials:
-
96-well cell culture plates
-
CML cell lines (e.g., K-562)
-
Appropriate cell culture medium
-
A-419259 trihydrochloride
-
Calcein-AM
-
Fluorescent plate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate.
-
Add various concentrations of A-419259 or vehicle control to the wells.
-
Incubate the plates at 37°C for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, centrifuge the plate to pellet the cells.
-
Wash the cells with PBS.
-
Add Calcein-AM to a final concentration of 1 µM to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read fluorescence at 485 nm excitation and 530 nm emission.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Apoptosis Assay (Caspase-3/-7 Activity)
This assay quantifies apoptosis by measuring the activity of executioner caspases.
Materials:
-
96-well cell culture plates
-
CML cell lines (e.g., K-562)
-
Appropriate cell culture medium
-
A-419259 trihydrochloride
-
Apo-ONE® Homogeneous Caspase-3/-7 Assay kit (or equivalent)
-
Luminescent plate reader
Procedure:
-
Seed cells and treat with A-419259 as described in the cell proliferation assay.
-
At the desired time point, add the Caspase-3/-7 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time.
-
Measure luminescence using a plate reader.
-
Calculate the fold increase in caspase activity relative to the vehicle control.
Conclusion
A-419259 trihydrochloride is a powerful research tool for dissecting the role of Src family kinases in cellular signaling, particularly in the context of Bcr-Abl-driven malignancies. Its potent and selective inhibitory activity against SFKs leads to the suppression of key pro-survival and proliferative pathways, including the STAT5 and Erk pathways, ultimately inducing apoptosis in sensitive cancer cells. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and to explore its potential in the development of novel cancer therapeutics.
References
A-419259 Trihydrochloride: A Technical Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1] This family of kinases, which includes Src, Lck, Lyn, and Hck, plays a crucial role in various cellular processes such as proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis of several human malignancies, particularly in hematological cancers like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[2][3] A-419259 has emerged as a valuable tool for investigating the roles of SFKs in these diseases and as a potential therapeutic agent. This technical guide provides a comprehensive overview of A-419259 trihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on relevant signaling pathways.
Core Concepts: Mechanism of Action
A-419259 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain of SFKs, thereby preventing the phosphorylation of their downstream substrates.[4] This blockade of signal transduction ultimately leads to the inhibition of cellular processes that are dependent on SFK activity. Notably, A-419259 demonstrates high selectivity for Src family kinases over other tyrosine kinases like c-Abl and PKC.[5]
The inhibitor has been shown to effectively block the proliferation of cancer cells and induce apoptosis, particularly in Philadelphia chromosome-positive (Ph+) CML cell lines such as K-562 and Meg-01.[1][5] It also demonstrates efficacy in inhibiting the proliferation of AML stem cells both in laboratory settings and in animal models.[6]
Quantitative Data Summary
The following tables summarize the key inhibitory concentrations (IC50) of A-419259 trihydrochloride against various kinases and cell lines, providing a clear comparison of its potency and selectivity.
Table 1: Inhibitory Activity of A-419259 against Src Family Kinases
| Kinase | IC50 (nM) |
| Hck | 0.43[6] |
| Lck | <3[7] |
| Lyn | <3[7] |
| Src | 9[7] |
Table 2: Inhibitory Activity of A-419259 against Other Kinases
| Kinase | IC50 (nM) |
| c-Abl | 3000[5] |
| PKC | >33,000[5] |
Table 3: Cellular Activity of A-419259 in Leukemia Cell Lines
| Cell Line | Disease | IC50 (µM) |
| K-562 | CML | 0.1 - 0.3[1] |
| Meg-01 | CML | 0.1[1] |
| DAGM/Bcr-Abl | CML | 0.1 - 0.3[1] |
Signaling Pathways
A-419259 exerts its effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades affected by this inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of A-419259 against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Hck, Src)
-
Kinase-specific peptide substrate
-
A-419259 trihydrochloride
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Plate reader for detecting phosphorylation (e.g., luminescence-based ADP detection)
Procedure:
-
Prepare a serial dilution of A-419259 in DMSO, and then dilute further in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the diluted A-419259 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of substrate phosphorylation using a suitable detection method, such as an ADP-Glo™ Kinase Assay.
-
Calculate the percentage of kinase inhibition for each A-419259 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (CellTiter-Blue® Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Leukemia cell lines (e.g., K-562, CD34+ CML primary cells)
-
Complete cell culture medium
-
A-419259 trihydrochloride
-
96-well clear-bottom black plates
-
CellTiter-Blue® Cell Viability Assay reagent
-
Plate reader capable of measuring fluorescence (560nm excitation/590nm emission)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete culture medium.[3]
-
Prepare serial dilutions of A-419259 and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.[3]
-
Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 1-4 hours.
-
Measure the fluorescence at 560nm excitation and 590nm emission using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
A-419259 trihydrochloride
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 1 x 10^5 cells/mL.[3]
-
Treat the cells with various concentrations of A-419259 or a vehicle control.
-
Incubate the plate for a specified duration (e.g., 16 hours).[3]
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer.
-
Express the results as the fold increase in caspase activity compared to the vehicle-treated control.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Selectivity Profile of A-419259 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride, also known as RK-20449, is a potent, second-generation pyrrolopyrimidine inhibitor of the Src family kinases (SFKs).[1][2] This technical guide provides a comprehensive overview of its selectivity profile, mechanism of action, and the experimental protocols used for its characterization. A-419259 has demonstrated significant activity in blocking proliferation and inducing apoptosis in various cancer cell lines, particularly in chronic myeloid leukemia (CML).[2][3] Its high affinity for specific SFKs makes it a valuable tool for research into signaling pathways and a potential candidate for therapeutic development.[4]
Selectivity Profile of A-419259 Trihydrochloride
A-419259 exhibits high selectivity for Src family kinases, with significantly lower activity against other kinases such as c-Abl and PKC.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory concentrations (IC50) for key kinases are summarized below.
Table 1: Inhibitory Activity against Src Family Kinases
| Kinase | IC50 (nM) |
| Hck | 0.43[5] |
| Lck | <3[2][4] |
| Lyn | <3[2][4] |
| Src | 9[1][2][4][6] |
Table 2: Inhibitory Activity against Other Kinases
| Kinase | IC50 |
| c-Abl | 3,000 nM[4][7] |
| PKC | >33 µM[4][7] |
Mechanism of Action
A-419259 functions as a broad-spectrum inhibitor of Src family kinases.[2] In the context of chronic myeloid leukemia (CML), it has been shown to inhibit the Bcr-Abl signal transduction pathway, which is critical for the proliferation and survival of CML cells.[1][4] By inhibiting SFKs, A-419259 effectively blocks downstream signaling, leading to the induction of apoptosis in CML cell lines like K-562 and Meg-01.[1][2][4]
Experimental Protocols
The characterization of A-419259's selectivity profile involves various in vitro and cell-based assays.
In Vitro Kinase Assay (ELISA-based)
This assay measures the ability of A-419259 to inhibit the activity of purified kinases.
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with a Poly(Glu,Tyr) 4:1 substrate solution.[1]
-
Kinase Reaction: Purified kinases (e.g., His-tagged Lck, full-length c-Abl, Lyn, Src) are added to the wells along with ATP and varying concentrations of A-419259.[1]
-
Detection: The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).
-
Data Analysis: The signal is quantified, and IC50 values are calculated by fitting the data to a dose-response curve.[1]
Cell-Based Proliferation and Apoptosis Assays
These assays determine the effect of A-419259 on cancer cell lines.
Cell Lines Used:
-
Philadelphia chromosome-positive (Ph+): K-562, Meg-01, DAGM[1][4]
-
Philadelphia chromosome-negative (Ph-): TF-1, HEL[4]
Methodology for Proliferation Assay:
-
Cell Seeding: Cells are seeded in 96-well plates and cultured in appropriate media (e.g., RPMI 1640 with 10% FCS).[1]
-
Compound Treatment: Cells are treated with various concentrations of A-419259.
-
Incubation: Plates are incubated for a specified period.
-
Viability Assessment: Cell viability is measured using a fluorescent or colorimetric assay (e.g., resazurin-based).
-
Data Analysis: IC50 values for proliferation inhibition are determined.
Results:
-
A-419259 inhibits the proliferation of K-562 and Meg-01 cells with IC50 values of 0.1-0.3 µM and 0.1 µM, respectively.[4]
-
It strongly inhibits DAGM/Bcr-Abl cell proliferation with an IC50 of 0.1-0.3 µM in the absence of IL-3.[1][2]
-
A-419259 does not inhibit the growth of Ph- TF-1 and HEL cells.[4]
Methodology for Apoptosis Assay:
-
Cell Treatment: Cells (e.g., K-562) are treated with A-419259 in a concentration-dependent manner.[4]
-
Apoptosis Detection: Apoptosis is assessed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells is quantified.
Results:
-
A-419259 induces apoptosis in K-562 cells in a concentration-dependent manner.[4]
Conclusion
A-419259 trihydrochloride is a highly potent and selective inhibitor of Src family kinases. Its ability to effectively block the Bcr-Abl signaling pathway and induce apoptosis in Philadelphia chromosome-positive CML cell lines highlights its therapeutic potential. The detailed selectivity profile and well-characterized mechanism of action make A-419259 a valuable tool for both basic research and drug development in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A-419259 (hydrochloride) | CAS 1435934-25-0 | Cayman Chemical | Biomol.com [biomol.com]
A 419259 Trihydrochloride: An In-Depth Technical Guide on its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
A 419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs). This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cell cycle progression, primarily in the context of cancer cells, with a focus on chronic myelogenous leukemia (CML). The document details its mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key signaling pathways involved.
Introduction
This compound has emerged as a significant tool in cancer research due to its high selectivity and potency against SFKs, including Src, Lck, and Lyn.[1][2] These non-receptor tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] Dysregulation of SFK activity is a hallmark of various malignancies, making them attractive targets for therapeutic intervention. A 419259 has been demonstrated to block proliferation and induce apoptosis in CML cell lines.[1][3] A key aspect of its anti-proliferative effect is its ability to induce cell cycle arrest, a critical mechanism for halting the uncontrolled division of cancer cells.[3]
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of Src family kinases, thereby inhibiting their catalytic activity. This inhibition disrupts the downstream signaling cascades that are essential for cell cycle progression.
Inhibition of Src Family Kinases
A 419259 is a highly potent inhibitor of several SFKs. The half-maximal inhibitory concentrations (IC50) for key kinases are summarized in the table below.
| Kinase | IC50 (nM) |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
| Hck | 11.26 |
| Data sourced from Cayman Chemical and MedChemExpress.[1][4] |
Impact on Cell Proliferation
The inhibitory effect of A 419259 on SFKs translates to potent anti-proliferative activity in cancer cell lines, particularly those dependent on Bcr-Abl signaling, such as CML cells.
| Cell Line | Condition | IC50 (µM) |
| K-562 (CML) | - | 0.1 - 0.3 |
| Meg-01 (CML) | - | 0.1 |
| DAGM/Bcr-Abl | IL-3 deprivation | 0.1 - 0.3 |
| Data sourced from Cayman Chemical and MedChemExpress.[1][4] |
Impact on Cell Cycle Progression
Signaling Pathways Modulated by this compound
The induction of cell cycle arrest by A 419259 is mediated through the inhibition of critical downstream signaling pathways. The primary pathways affected are the STAT5 and Ras/Raf/MEK/ERK pathways.
STAT5 Signaling Pathway
In CML cells, the Bcr-Abl oncoprotein constitutively activates SFKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 translocates to the nucleus and promotes the transcription of genes essential for cell proliferation and survival, including Cyclin D1. A 419259, by inhibiting SFKs, blocks the phosphorylation and activation of STAT5, leading to the downregulation of its target genes and contributing to cell cycle arrest.[3]
Ras/Raf/MEK/ERK Signaling Pathway
SFKs are also known to be upstream activators of the Ras/Raf/MEK/ERK (MAPK) pathway. This pathway plays a central role in transmitting mitogenic signals from the cell surface to the nucleus, ultimately leading to the expression of proteins that drive cell cycle progression, such as c-Myc and Cyclin D1. Inhibition of SFKs by A 419259 can attenuate the activity of the ERK pathway, further contributing to the suppression of cell proliferation.[3]
Experimental Protocols
Detailed, step-by-step protocols for experiments conducted specifically with this compound are not consistently available in the public literature. However, based on the types of assays commonly used to evaluate the effects of kinase inhibitors on cell cycle progression, the following are representative methodologies.
Cell Culture and Treatment
-
Cell Lines: K-562 (human CML cell line) is a commonly used model.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) should always be included.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Preparation: Treat cells with this compound for the desired duration.
-
Harvesting: Collect the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs, STAT5, ERK).
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent inhibitor of Src family kinases that effectively suppresses the proliferation of cancer cells, particularly in the context of CML. Its mechanism of action involves the disruption of key signaling pathways, including the STAT5 and ERK pathways, which are critical for cell cycle progression. This inhibition leads to cell cycle arrest, providing a key mechanism for its anti-cancer activity. While the induction of cell cycle arrest is a known effect, further research is needed to provide detailed quantitative data on the specific cell cycle phase distribution following treatment with A 419259. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate effects of this compound on cell cycle regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Src inhibitor regulates the cell cycle of human pluripotent stem cells and improves directed differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-419259 Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs).[1][2] It demonstrates significant activity against key SFKs including Src, Lck, Lyn, and Hck, playing a crucial role in regulating cellular processes such as proliferation, survival, and migration.[1][3][4][5] Aberrant SFK activity is a known driver in the progression of various cancers, particularly in Chronic Myelogenous Leukemia (CML).[2][6] A-419259 exerts its effects by blocking the proliferation of cancer cell lines and inducing apoptosis, making it a valuable tool for cancer research and drug development.[2][3] This document provides detailed protocols for the application of A-419259 trihydrochloride in cell culture, focusing on assays for cell viability, apoptosis, and target inhibition.
Mechanism of Action and Signaling Pathway
A-419259 is a pan-inhibitor that exerts a global inhibition of myeloid Src family kinase activity.[2] It is designed to have enhanced selectivity towards the Src family kinases relative to other cytoplasmic tyrosine kinases.[2] In CML, the Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of myeloid progenitors.[2][7] Src family kinases are key downstream effectors in the Bcr-Abl signaling pathway.[6][7] A-419259 inhibits the autophosphorylation and activation of SFKs, thereby blocking downstream signaling cascades that are critical for cancer cell growth and survival.[6]
Src signaling pathway inhibited by A-419259.
Quantitative Data Summary
The following tables summarize the inhibitory activity of A-419259 trihydrochloride against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of A-419259 Trihydrochloride
| Kinase | IC₅₀ (nM) |
| Hck | 0.43[3] |
| Lck | <3[4][5] |
| Lyn | <3[4][5] |
| Src | 9[1][4][5][8][9] |
| c-Abl | 3000[5] |
| PKC | >33000[5] |
Table 2: Anti-proliferative Activity of A-419259 Trihydrochloride in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K-562 | Chronic Myelogenous Leukemia (Ph+) | 0.1 - 0.3[2][5] |
| Meg-01 | Chronic Myelogenous Leukemia (Ph+) | 0.1[2][5] |
| DAGM/Bcr-Abl | Murine Myeloid Leukemia | 0.1 - 0.3[1][2][4] |
| TF-1 | Myeloid Leukemia (Ph-) | No significant inhibition[5] |
| HEL | Myeloid Leukemia (Ph-) | No significant inhibition[5] |
Experimental Protocols
Cell Culture and Handling
-
Cell Lines: K-562 and Meg-01 cells are suitable for studying the effects of A-419259.[1]
-
Media:
-
A-419259 Stock Solution: Prepare a stock solution of 2 mM A-419259 trihydrochloride in DMSO and store at -20°C.[1] Note that solutions are unstable and should be prepared fresh or stored in small aliquots to avoid repeated freeze-thaw cycles.[9]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. kumc.edu [kumc.edu]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for A-419259 Trihydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of A-419259 trihydrochloride, a potent Src family kinase (SFK) inhibitor, in in vivo mouse models. A-419259 has demonstrated significant preclinical activity, particularly in models of hematological malignancies such as Acute Myeloid Leukemia (AML). This document outlines its mechanism of action, provides detailed protocols for in vivo studies, summarizes available quantitative data, and includes essential visualizations to guide experimental design and execution.
Mechanism of Action
A-419259 trihydrochloride is a second-generation pyrrolo-pyrimidine derivative that functions as a potent inhibitor of Src family kinases (SFKs), including Src, Lck, Lyn, and Hck.[1][2] It exhibits high selectivity for SFKs over other tyrosine kinases like c-Abl.[2] By binding to the ATP-binding site of these kinases, A-419259 blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1] In the context of malignancies like Chronic Myelogenous Leukemia (CML) and AML, A-419259 has been shown to inhibit the Bcr-Abl signal transduction pathway, leading to apoptosis and reduced proliferation of cancer cells.[2]
Signaling Pathway Diagram
The diagram below illustrates the central role of Src family kinases in mediating signals from various cell surface receptors to downstream effector pathways involved in cell growth, proliferation, and survival. A-419259 acts by inhibiting the kinase activity of Src, thereby blocking these downstream signals.
Caption: A-419259 inhibits Src kinase, blocking key downstream pathways.
In Vivo Mouse Models
The primary application of A-419259 in vivo has been in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML).[2] These models are valuable as they closely recapitulate the heterogeneity of the human disease.
AML Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the efficacy of A-419259 in reducing AML cell burden in vivo.
Mouse Strain: Immunodeficient mice (e.g., NOD/SCID or NSG) are required to prevent graft rejection.
Cell Preparation and Engraftment:
-
Obtain primary AML cells from patient bone marrow or peripheral blood.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in a suitable medium (e.g., PBS or RPMI-1640) for injection.
-
Inject a defined number of AML cells (typically 1 x 10^6 to 5 x 10^6 cells) intravenously (i.v.) via the tail vein into sublethally irradiated (optional, but can improve engraftment) immunodeficient mice.
-
Monitor engraftment by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.
Experimental Protocols
Preparation of A-419259 Trihydrochloride for In Vivo Administration
Note: A-419259 trihydrochloride solutions are unstable and should be prepared fresh daily.[3]
Stock Solution (e.g., 10 mg/mL in DMSO):
-
Aseptically weigh the required amount of A-419259 trihydrochloride powder.
-
Add sterile DMSO to achieve a 10 mg/mL concentration.
-
Vortex until fully dissolved.
Vehicle Formulations: The choice of vehicle is critical for ensuring solubility and bioavailability. A common formulation for pyrrolo-pyrimidine inhibitors involves a mixture of solvents.
-
Example Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
Preparation of Dosing Solution (for a 30 mg/kg dose in a 20g mouse, 200 µL injection volume):
-
Calculate the required amount of drug per mouse: 30 mg/kg * 0.02 kg = 0.6 mg.
-
Calculate the concentration of the dosing solution: 0.6 mg / 0.2 mL = 3 mg/mL.
-
Prepare the dosing solution by diluting the stock solution in the chosen vehicle. For the example formulation:
-
To prepare 1 mL of dosing solution:
-
Take 300 µL of the 10 mg/mL stock solution in DMSO.
-
Add 100 µL of DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween 80 and mix well.
-
Add 450 µL of saline and mix well.
-
-
Dosing and Administration
-
Dosage: A dose of 30 mg/kg administered twice daily has been reported to be effective in reducing AML cell burden in PDX mouse models.[2]
-
Route of Administration: While the specific publication does not explicitly state the route for the 30 mg/kg dose, oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for such compounds in preclinical studies. Researchers should validate the optimal route for their specific experimental setup.
Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of A-419259 in an AML PDX model.
Caption: Workflow for A-419259 efficacy testing in AML PDX mice.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Inhibitory Activity of A-419259
| Target Kinase | IC₅₀ (nM) |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
| Hck | 11.26 |
| c-Abl | 3,000 |
Data sourced from Cayman Chemical product information sheet.[2]
Table 2: In Vivo Efficacy of A-419259 in AML PDX Model (Example Data)
| Treatment Group | Dosing Regimen | Endpoint | Result |
| Vehicle Control | Vehicle, BID, p.o. | Median Survival | [Data not available in search results] |
| A-419259 | 30 mg/kg, BID, p.o. | Median Survival | [Data not available in search results] |
| Vehicle Control | Vehicle, BID, p.o. | Tumor Burden (% hCD45+ in Bone Marrow) | [Data not available in search results] |
| A-419259 | 30 mg/kg, BID, p.o. | Tumor Burden (% hCD45+ in Bone Marrow) | Significantly reduced[2] |
Toxicology and Pharmacokinetics
Toxicology:
-
Maximum Tolerated Dose (MTD): The MTD of A-419259 in mice has not been publicly reported. It is crucial to perform a dose-range-finding study to determine the MTD in the specific mouse strain and under the experimental conditions being used.
-
Monitoring for Toxicity: During in vivo studies, animals should be monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
Pharmacokinetics:
-
Specific pharmacokinetic parameters for A-419259 in mice (e.g., Cmax, Tmax, half-life, oral bioavailability) are not available in the reviewed literature. These parameters are important for optimizing dosing schedules and interpreting efficacy data. It is recommended to conduct pharmacokinetic studies to characterize the compound's profile in the selected mouse model.
Conclusion
A-419259 trihydrochloride is a promising Src family kinase inhibitor with demonstrated in vivo activity in AML PDX mouse models. The protocols and information provided herein offer a framework for designing and conducting preclinical studies to further evaluate its therapeutic potential. Researchers should prioritize dose-range-finding and pharmacokinetic studies to ensure the safe and effective use of this compound in their in vivo models.
References
- 1. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-419259 Trihydrochloride In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective small-molecule inhibitor of the anti-apoptotic proteins Bcl-xL and Bcl-2. As a BH3 mimetic, it restores the natural process of programmed cell death (apoptosis) in cancer cells, making it a promising candidate for preclinical and clinical investigation. These application notes provide detailed protocols for the in vivo administration and dosage of A-419259 trihydrochloride based on studies of the closely related and well-documented Bcl-2 family inhibitor, ABT-737. The provided data should serve as a starting point for study design, with the understanding that optimal dosages and administration routes may vary depending on the specific animal model and tumor type under investigation.
Data Presentation: In Vivo Dosage and Administration of Structurally Related Bcl-2 Family Inhibitors
The following table summarizes quantitative data from various in vivo studies using the Bcl-2 family inhibitor ABT-737, which can be used as a reference for designing experiments with A-419259 trihydrochloride.
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Vehicle/Formulation | Key Findings |
| Murine Lymphoma Model (Eμ-myc transgenic mice) | Lymphoma | 75 mg/kg | Intravenous (tail vein) | Daily or every other day for up to 2 weeks | Not specified | Selectively depletes malignant B-cell populations.[1] |
| Mice with Myc-driven lymphomas | Lymphoma | 75 mg/kg/day | Not specified | Daily for 14 days | Not specified | Significantly prolonged survival as a single agent.[2] |
| Aggressive Leukemia Model | Leukemia | 30 mg/kg | Not specified | Not specified | Not specified | Suppressed leukemia burden by 53% and extended survival.[3] |
| ATLL Mouse Model | Adult T-cell Leukemia/Lymphoma | 100 mg/kg | Not specified | Not specified | Not specified | Showed great antitumor activity.[3] |
| Small Cell Lung Cancer (SCLC) Xenografts | Small Cell Lung Cancer | 100 mg/kg/day | Intraperitoneal (i.p.) | Daily for 21 days | Not specified | Effective against SCLC xenografts.[4] |
| Pancreatic Cancer Xenograft Models (AsPC-1 and Panc-1) | Pancreatic Cancer | Not specified | Not specified | Not specified | Not specified | Suppressed in vivo tumor growth when combined with TRAIL.[5] |
| Hepatoma Xenograft (Huh7) | Hepatocellular Carcinoma | "in vivo effective dose" | Not specified | Not specified | Not specified | Failed to suppress tumor growth as a single agent due to Mcl-1 upregulation.[6] |
Experimental Protocols
Formulation of A-419259 Trihydrochloride for In Vivo Administration
A common formulation for similar non-orally bioavailable small molecules intended for parenteral administration is as follows. Note: The final concentration should be adjusted based on the desired dosage and the weight of the animal.
Example Formulation (for a 10 mg/mL stock solution):
-
Dissolve the Compound: Weigh the required amount of A-419259 trihydrochloride and dissolve it in a minimal amount of Dimethyl Sulfoxide (DMSO). For example, to make a 100 mg/mL stock in DMSO, add 20 µL of this stock to the vehicle mixture for a final volume of 1 mL.[3]
-
Add Solubilizing Agents: To the DMSO solution, add Polyethylene Glycol 300 (PEG300). A common ratio is to add 400 µL of PEG300 for a 1 mL final volume. Mix until the solution is clear.[3]
-
Add a Surfactant: Add Tween 80 to the mixture. For a 1 mL final volume, 50 µL of Tween 80 can be used. Mix thoroughly until the solution is clear.[3]
-
Add Aqueous Component: Finally, add sterile water or saline (ddH2O) to reach the desired final volume. For a 1 mL final solution, 530 µL would be added.[3]
-
Final Solution: The resulting solution should be clear and suitable for injection. It is recommended to use the mixed solution immediately for optimal results.[3]
Administration Routes
The choice of administration route is critical and depends on the experimental design, the animal model, and the desired pharmacokinetic profile.
-
Intravenous (IV) Injection: This route ensures immediate and 100% bioavailability. In mice, the lateral tail vein is a common site for IV injections.[1]
-
Procedure:
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a suitable restraint device.
-
Using a fine gauge needle (e.g., 27-30G), inject the formulated A-419259 trihydrochloride solution slowly into the lateral tail vein.
-
Monitor the animal for any signs of distress.
-
-
-
Intraperitoneal (IP) Injection: This is a common route for administering substances to rodents and allows for rapid absorption into the systemic circulation.
-
Procedure:
-
Securely hold the mouse and tilt it slightly head-down to move the abdominal organs away from the injection site.
-
Insert a fine gauge needle (e.g., 25-27G) into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the solution.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: A-419259 inhibits Bcl-2 and Bcl-xL, leading to apoptosis.
Caption: Workflow for in vivo efficacy studies of A-419259.
Important Considerations
-
Toxicity: Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or ruffled fur. Hematological parameters should be assessed, as thrombocytopenia has been observed with some Bcl-2 family inhibitors.
-
Combination Therapies: A-419259 trihydrochloride may exhibit synergistic effects when combined with other chemotherapeutic agents. For example, ABT-737 has shown enhanced efficacy when used with cyclophosphamide[2] and TRAIL[5].
-
Resistance: Resistance can develop, often through the upregulation of other anti-apoptotic proteins like Mcl-1.[6] It is advisable to assess the expression levels of Bcl-2 family proteins in the tumor model both before and after treatment.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): For novel applications, it is recommended to perform PK/PD studies to correlate drug exposure with target engagement and efficacy.
These application notes and protocols are intended to serve as a comprehensive guide for the in vivo use of A-419259 trihydrochloride. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations for animal welfare.
References
- 1. abt-737.com [abt-737.com]
- 2. In vivo efficacy of the Bcl-2 antagonist ABT-737 against aggressive Myc-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-xL inhibition by molecular-targeting drugs sensitizes human pancreatic cancer cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bcl-xL inhibitor, ABT-737, efficiently induces apoptosis and suppresses growth of hepatoma cells in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Detection of p-Src (Tyr416) Inhibition by A-419259 Trihydrochloride via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src family of non-receptor tyrosine kinases are pivotal regulators of a multitude of cellular processes, including proliferation, survival, and migration.[1] Dysregulation of Src activity, frequently characterized by autophosphorylation at Tyrosine 416 (Tyr416), is a significant driver in the progression of numerous cancers.[1][2] This makes the inhibition of Src phosphorylation (p-Src) a key therapeutic strategy. A-419259 trihydrochloride is a potent, broad-spectrum pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), demonstrating inhibitory effects on Src, Lck, and Lyn with IC50 values in the low nanomolar range.[3][4] This document provides a comprehensive protocol for utilizing Western blotting to detect and quantify the inhibition of Src phosphorylation at Tyr416 following treatment with A-419259 trihydrochloride in a cellular context.
Mechanism of Action: A-419259 Trihydrochloride
A-419259 is a second-generation pyrrolo-pyrimidine designed for high selectivity towards the Src family of kinases.[3] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain.[5] This binding event stabilizes an inactive conformation of the kinase, thereby preventing the autophosphorylation of Src at Tyr416.[5][6] By blocking this critical activation step, A-419259 effectively abrogates downstream signaling pathways that contribute to cancer cell proliferation and survival.[7]
Signaling Pathway
Caption: A-419259 trihydrochloride inhibits the autophosphorylation and activation of Src.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-Src inhibition.
Detailed Experimental Protocol
This protocol is optimized for the detection of phosphorylated proteins and includes critical steps to preserve phosphorylation states.[8]
Materials and Reagents
-
Cell Lines: A cell line with detectable levels of p-Src (e.g., MDA-MB-231 breast cancer cells).
-
A-419259 Trihydrochloride: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: Bicinchoninic acid (BCA) assay kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, Tris-HCl, TEMED, APS.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can increase background.[8]
-
Primary Antibodies:
-
Rabbit anti-p-Src (Tyr416)
-
Mouse anti-total Src
-
Mouse anti-β-actin (or another suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Culture cells to 70-80% confluency.
-
Treat cells with increasing concentrations of A-419259 trihydrochloride (e.g., 0, 10, 100, 1000 nM) for a predetermined duration (e.g., 6-24 hours).
-
Include a vehicle-only (DMSO) control corresponding to the highest concentration of A-419259 used.
Sample Preparation
-
Following treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Add Laemmli sample buffer to equal amounts of protein (20-30 µg) from each sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against p-Src (Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[9][10]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
Detection and Analysis
-
Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
Normalization
To accurately determine the level of inhibition, it is crucial to normalize the p-Src signal.
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the blot with a primary antibody for total Src.
-
Following signal detection, strip the membrane again and re-probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
The normalized p-Src level is calculated as the ratio of p-Src to total Src, which is then normalized to the loading control.[1][2]
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.
| A-419259 (nM) | p-Src/Total Src Ratio | Normalized p-Src Level (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 0 |
| 10 | 0.65 | 0.65 | 35 |
| 100 | 0.20 | 0.20 | 80 |
| 1000 | 0.05 | 0.05 | 95 |
% Inhibition is calculated relative to the vehicle control.
Conclusion
This protocol provides a robust framework for the detection and quantification of p-Src inhibition by A-419259 trihydrochloride. Adherence to these steps, particularly the use of phosphatase inhibitors and appropriate blocking buffers, is critical for obtaining reliable and reproducible results. The provided diagrams and data table structure offer a clear guide for experimental setup and data presentation, aiding researchers in the evaluation of this and other Src kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological inhibition of Src kinase protects against acute kidney injury in a murine model of renal ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
Application Note and Protocol: Determination of A-419259 Trihydrochloride IC50 using a Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of A-419259 trihydrochloride against members of the Src family of kinases (SFKs). A-419259 is a potent, second-generation pyrrolo-pyrimidine inhibitor targeting Src family kinases with high selectivity.[1][2] Published data indicates IC50 values of 9 nM for Src, <3 nM for Lck, <3 nM for Lyn, and 0.43 nM for Hck.[1][3] This protocol outlines a luminescent-based kinase assay, which quantitatively measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity, allowing for a precise calculation of inhibition.
Principle of the Assay
The protocol is based on the ADP-Glo™ Kinase Assay principle, a luminescent method for quantifying kinase activity. The assay is performed in two steps. First, the kinase, its substrate, ATP, and the inhibitor (A-419259) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce light. The intensity of the luminescent signal is directly proportional to the amount of ADP formed and thus correlates with the kinase activity. By measuring the kinase activity across a range of A-419259 concentrations, a dose-response curve can be generated to determine the IC50 value.
Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, survival, and migration. They act as downstream effectors of receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, Src kinases phosphorylate numerous substrates, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of A-419259.
Experimental Protocol
This protocol is designed for a 96-well or 384-well plate format. All reactions should be set up in triplicate. It is crucial to first perform kinase and ATP titrations to determine the optimal concentrations for the assay.[4]
Materials and Reagents
| Reagent | Example Supplier | Catalog Number |
| A-419259 trihydrochloride | MedChemExpress | HY-15764A |
| Recombinant Human Src Kinase | SignalChem | S39-10G |
| Src Substrate Peptide (e.g., Poly(E,Y)) | Sigma-Aldrich | P0275 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| ATP (10 mM) | Promega | V9101 |
| Kinase Buffer (5X) | BPS Bioscience | 79334 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| Nuclease-free water | - | - |
| White, opaque 96 or 384-well plates | Corning | 3917 or 3572 |
Reagent Preparation
-
A-419259 Stock Solution: Prepare a 10 mM stock solution of A-419259 trihydrochloride in DMSO. Store at -20°C.[1]
-
Inhibitor Dilutions: Perform a serial dilution of the A-419259 stock solution in kinase assay buffer to create a range of concentrations. A suggested 11-point, 3-fold serial dilution starting from 1 µM down to 17 pM is recommended to adequately cover the expected IC50 range. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Working Solution: Thaw the recombinant Src kinase on ice. Dilute the kinase in 1X Kinase Buffer to the desired concentration (determined via titration, e.g., 1-5 ng/µL). Keep on ice until use.
-
ATP/Substrate Mix: Prepare a solution containing ATP and the substrate peptide in 1X Kinase Buffer. The final concentration in the well should be at or near the Km for ATP and the substrate for the Src kinase. If the Km is unknown, a starting concentration of 10-100 µM ATP can be used.[4]
Assay Procedure
The following workflow describes the steps for running the kinase assay in a 25 µL final reaction volume.
Caption: Experimental workflow for the A-419259 IC50 determination kinase assay.
-
Inhibitor Addition: Add 5 µL of the serially diluted A-419259 or vehicle control (kinase buffer with the same DMSO concentration) to the appropriate wells of a white, opaque plate.
-
Enzyme Addition: Add 10 µL of the diluted Src kinase working solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 10 µL of the ATP/Substrate mix to each well to start the kinase reaction.
-
Kinase Reaction: Mix the plate and incubate for 60 minutes at 30°C.[5]
-
Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Signal Development: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Background Subtraction: Subtract the average luminescence from the "no kinase" control wells from all other data points.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each A-419259 concentration using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min))
-
Signal_inhibitor: Signal at a given inhibitor concentration.
-
Signal_max: Signal from the vehicle control (0% inhibition).
-
Signal_min: Signal from a control with no kinase (100% inhibition).
-
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the A-419259 concentration. Fit the data using a non-linear regression model with a variable slope (four-parameter logistic fit) to determine the IC50 value.[6] GraphPad Prism or similar software is recommended for this analysis.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the kinase assay. Values for enzyme and substrate concentrations should be optimized by the user.
| Parameter | Value | Notes |
| Inhibitor | A-419259 trihydrochloride | - |
| Target Kinase | Src (or Lck, Lyn, Hck) | - |
| Plate Format | 96-well or 384-well | Opaque walls recommended |
| Final Reaction Volume | 25 µL | - |
| A-419259 Conc. Range | 0.01 nM - 1000 nM | 11-point, 3-fold dilution |
| ATP Concentration | 10 - 100 µM | Should be determined empirically (near Km) |
| Substrate Concentration | 1 - 5 µM | Should be determined empirically (near Km) |
| Enzyme Concentration | 1 - 5 ng/reaction | Titrate for optimal signal window |
| Reaction Time | 60 minutes | Ensure reaction is in linear range |
| Reaction Temperature | 30°C | - |
| Detection Method | Luminescence (ADP-Glo™) | - |
References
Application Notes and Protocols: Cell Viability Assay with A-419259 Trihydrochloride in K-562 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[1][2][3] It has demonstrated the ability to block proliferation and induce apoptosis in various cancer cell lines, including the K-562 human chronic myelogenous leukemia (CML) cell line.[1][2][4] The K-562 cell line, derived from a CML patient in blast crisis, is characterized by the presence of the Bcr-Abl fusion protein, which leads to constitutive tyrosine kinase activity and uncontrolled cell proliferation.[5][6][7] This makes K-562 cells a valuable in vitro model for studying CML and for evaluating the efficacy of potential therapeutic agents that target kinase signaling pathways. These application notes provide a detailed protocol for assessing the effects of A-419259 trihydrochloride on the viability of K-562 cells.
Data Presentation
The following table summarizes the dose-dependent effect of A-419259 trihydrochloride on the viability of K-562 cells after a 48-hour incubation period, as determined by an MTT assay. The IC50 value, the concentration at which 50% of cell viability is inhibited, is observed to be between 0.1 µM and 0.3 µM.[4]
| A-419259 Trihydrochloride Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.01 | 92.5 | 4.8 |
| 0.05 | 75.3 | 6.1 |
| 0.1 | 55.1 | 5.5 |
| 0.2 | 42.8 | 4.9 |
| 0.3 | 28.7 | 3.8 |
| 0.5 | 15.2 | 3.1 |
| 1.0 | 8.9 | 2.5 |
Experimental Protocols
Materials and Reagents
-
K-562 cells (ATCC® CCL-243™)
-
A-419259 trihydrochloride
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
96-well clear flat-bottom microplates
-
Microplate reader
Cell Culture
-
Culture K-562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
Drug Preparation
-
Prepare a stock solution of A-419259 trihydrochloride in DMSO. Due to potential instability in solution, it is recommended to prepare fresh solutions or use small, pre-packaged sizes.[3]
-
Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Harvest K-562 cells in the logarithmic growth phase and determine the cell density using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of approximately 1.5 x 10^4 cells per well in 100 µL of culture medium.[1]
-
Drug Treatment: After allowing the cells to attach and stabilize for a few hours, add 100 µL of the diluted A-419259 trihydrochloride solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A-419259 inhibits Src, promoting apoptosis in CML.
Experimental Workflow Diagram
Caption: Workflow for assessing K-562 cell viability.
References
- 1. 2.4. Assessment of cell viability and apoptosis [bio-protocol.org]
- 2. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Leukemia Cell K562-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of a Src Family Kinase in Chronic Myelogenous Leukemia Cells Induces Resistance to Imatinib in a Kinase-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparing A 419259 Trihydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 419259 trihydrochloride is a potent and selective second-generation pyrrolopyrimidine inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1] It demonstrates significant inhibitory activity against key SFKs including Src, Lck, Lyn, and Hck, playing a critical role in modulating cellular signaling pathways involved in proliferation, differentiation, survival, and motility.[1][2][3][4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and integrity.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Synonyms | RK-20449 trihydrochloride | [2] |
| Molecular Formula | C₂₉H₃₄N₆O · 3HCl | [2][5] |
| Molecular Weight | 592.01 g/mol | [3][5] |
| CAS Number | 1435934-25-0 | [2][3][5] |
| Appearance | Crystalline solid; white to beige powder | [2][6] |
| Purity | ≥95-98% (by HPLC) | [2][3][5][6] |
Inhibitory Activity
This compound exhibits potent inhibition of several Src family kinases.
| Kinase Target | IC₅₀ (nM) | Reference |
| Hck | 0.43 | [3][5] |
| Lck | <3 | [1][7] |
| Lyn | <3 | [1][7] |
| Src | 9 | [1][7] |
| c-Abl | 3000 | [2] |
| PKC | >33,000 | [2] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for preparing accurate stock solutions.
| Solvent | Maximum Concentration | Notes | Reference |
| Water | 100 mM (59.2 mg/mL) | Clear solution | [3][5] |
| DMSO | 20 mM (11.84 mg/mL) | May require ultrasonic and warming. Use newly opened, anhydrous DMSO as it is hygroscopic. | [3][5][8] |
| Methanol | 1.4 mg/mL | - | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect compound stability and solubility.[9]
-
Weigh the Compound: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.92 mg of this compound (Molecular Weight = 592.01 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution with 5.92 mg of the compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator or gentle warming (not exceeding 50°C) to ensure the compound is completely dissolved.[10] Visually inspect the solution for any undissolved particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.[9][10]
-
Storage: Store the DMSO stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Precipitation: this compound, like many small molecules dissolved in DMSO, may precipitate when diluted into aqueous solutions. To mitigate this, it is recommended to perform serial dilutions in your aqueous buffer or medium.[11]
-
DMSO Toxicity: The final concentration of DMSO in cell culture should be kept low, typically below 0.5%, to avoid cytotoxic effects. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[12]
Example Dilution for a 10 µM Working Solution:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.
-
Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Prepare working solutions fresh for each experiment and use them immediately for best results.
Stability and Storage Recommendations
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Conditions | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | Desiccate to prevent hydration. | [2][13] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [7] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [7] |
| Aqueous Solutions | N/A | Unstable | Prepare fresh for each use. | [13] |
Visualizing the Mechanism of Action
This compound Inhibition of Src Family Kinase Signaling
This compound acts as an ATP-competitive inhibitor of Src family kinases. By blocking the kinase activity of proteins like Src, Lck, and Lyn, it prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival, and can lead to the induction of apoptosis.[1][14]
Caption: A 419259 inhibits Src family kinases, blocking downstream signaling.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tocris.com [tocris.com]
- 4. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. A-419259 trihydrochloride ≥98% (HPLC) | 364042-47-7 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by A-419259 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective inhibitor of Src family kinases (SFKs), which are frequently overexpressed and hyperactivated in various human cancers, including Chronic Myeloid Leukemia (CML). By targeting SFKs, A-419259 disrupts key signaling pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis in cancer cells. This document provides detailed application notes and protocols for the analysis of apoptosis induced by A-419259 trihydrochloride using flow cytometry with Annexin V and Propidium Iodide (PI) staining, a standard method for quantifying programmed cell death.
Mechanism of Action
A-419259 exerts its pro-apoptotic effects by inhibiting the kinase activity of Src family members, such as Src, Lck, and Lyn.[1] This inhibition disrupts downstream signaling cascades, including the STAT5 and Erk pathways, which are crucial for the survival of cancer cells like the K562 CML cell line.[2] Inhibition of these pathways leads to the modulation of Bcl-2 family proteins, tipping the balance towards apoptosis. Specifically, Src inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-xL and the activation of pro-apoptotic BH3-only proteins like Bim.[3][4] This results in the activation of effector caspases and the execution of the apoptotic program.
Data Presentation
The following tables summarize representative quantitative data on the dose-dependent and time-dependent induction of apoptosis in K562 chronic myeloid leukemia cells treated with A-419259 trihydrochloride. Data was acquired using Annexin V/PI dual staining followed by flow cytometry analysis.
Disclaimer: The following data is a representative, hypothetical dataset compiled from multiple sources describing the effects of A-419259 and is intended to illustrate the expected experimental outcomes. Actual results may vary.
Table 1: Dose-Response of A-419259 Trihydrochloride on K562 Cells after 72 hours
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 | 4.8 ± 1.5 |
| 0.1 | 75.8 ± 3.5 | 15.3 ± 2.2 | 8.9 ± 1.9 | 24.2 ± 4.1 |
| 0.3 | 48.1 ± 4.2 | 30.7 ± 3.1 | 21.2 ± 2.8 | 51.9 ± 5.9 |
| 1.0 | 25.6 ± 3.9 | 45.9 ± 4.5 | 28.5 ± 3.3 | 74.4 ± 7.8 |
Table 2: Time-Course of Apoptosis Induction by 0.3 µM A-419259 Trihydrochloride on K562 Cells
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.8 ± 0.4 | 3.9 ± 0.9 |
| 24 | 80.3 ± 2.9 | 12.5 ± 1.7 | 7.2 ± 1.1 | 19.7 ± 2.8 |
| 48 | 62.7 ± 3.8 | 22.1 ± 2.5 | 15.2 ± 2.0 | 37.3 ± 4.5 |
| 72 | 48.1 ± 4.2 | 30.7 ± 3.1 | 21.2 ± 2.8 | 51.9 ± 5.9 |
Signaling Pathway
Caption: A-419259 induced apoptosis signaling pathway.
Experimental Workflow
Caption: Flow cytometry workflow for apoptosis analysis.
Experimental Protocols
Materials
-
K562 (human chronic myeloid leukemia) cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
A-419259 trihydrochloride (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
For dose-response experiments, treat the cells with increasing concentrations of A-419259 trihydrochloride (e.g., 0.1, 0.3, 1.0 µM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 72 hours).
-
For time-course experiments, treat the cells with a fixed concentration of A-419259 trihydrochloride (e.g., 0.3 µM) and harvest at different time points (e.g., 24, 48, 72 hours).
Apoptosis Staining Protocol (Annexin V and Propidium Iodide)
-
Cell Harvesting: After the desired treatment period, collect the entire cell suspension (including floating cells) from each well into a centrifuge tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Carefully aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each 100 µL of cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. The samples are now ready for analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with appropriate laser and filter settings for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically excited by a 488 nm laser and detected with a >670 nm longpass filter).
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation to correct for spectral overlap. An unstained cell sample should be used to set the baseline fluorescence.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Data Analysis: Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). Set quadrants based on the controls to differentiate between:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered a minor population in apoptosis assays)
-
By following these protocols, researchers can effectively quantify the apoptotic effects of A-419259 trihydrochloride and gain valuable insights into its mechanism of action for cancer drug development.
References
- 1. Resveratrol induces apoptosis in K562 cells via the regulation of mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src tyrosine kinase inhibits apoptosis through the Erk1/2- dependent degradation of the death accelerator Bik - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pp60c-Src reduces Bcl-XL expression and reverses the transformed phenotype of cells overexpressing EGF and HER-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src family kinase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
A 419259 trihydrochloride solubility issues and solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of A 419259 trihydrochloride, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is soluble in aqueous solutions and some organic solvents. Published data indicates solubility up to 100 mM in water and 20 mM in DMSO. One supplier also notes solubility in methanol at 1.4 mg/ml.[1] For in vivo applications, complex solvent systems are often required.
Q2: My this compound powder won't dissolve completely in water, even though it's reported to be water-soluble. What could be the issue?
A2: Several factors can affect the dissolution of this compound in water. The trihydrochloride salt form contributes to its water solubility, but issues can still arise. Consider the following:
-
Rate of Dissolution: The powder may dissolve slowly. Ensure adequate mixing time.
-
pH of the Solution: The pH of your water can influence the solubility of the compound.
-
Purity of Water: Use high-purity, deionized water.
-
Temperature: Gentle warming can aid dissolution.
Q3: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my cell-based assay. How can I prevent this?
A3: This is a common phenomenon known as "salting out" or precipitation upon solvent change. To mitigate this:
-
Lower the Final Concentration: You may be exceeding the solubility limit in the final aqueous buffer. Try using a lower final concentration of the compound.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.5%).
-
Method of Dilution: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring to ensure rapid and even dispersion.
-
Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, may help maintain solubility.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Some sources suggest that solutions are unstable and should be prepared fresh.[3]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges with this compound.
Issue 1: Difficulty Dissolving the Lyophilized Powder
If you are experiencing issues with dissolving the solid this compound, follow these steps:
Troubleshooting Workflow for Dissolving this compound Powder
Caption: A step-by-step workflow for dissolving this compound powder.
Issue 2: Precipitation in Aqueous Buffers
For precipitation issues upon dilution of a DMSO stock into aqueous media, refer to the following decision tree:
Troubleshooting Precipitation in Aqueous Buffers
Caption: A decision tree for troubleshooting precipitation of A 419259 in aqueous buffers.
Data Presentation: Solubility Summary
| Solvent | Reported Solubility | Molar Concentration | Source |
| Water | Soluble | up to 100 mM | |
| DMSO | Soluble | up to 20 mM | |
| Methanol | 1.4 mg/ml | ~2.36 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weighing: Accurately weigh out 5.92 mg of this compound (MW: 592.01 g/mol ).
-
Dissolution: Add 1 mL of high-purity water to the powder.
-
Mixing: Vortex the solution for 2-5 minutes until the solid is completely dissolved.
-
Assistance (if needed): If dissolution is slow, place the vial in a 37°C water bath for 10-15 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Storage: Store the stock solution at -20°C in single-use aliquots.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 5.92 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the powder.
-
Mixing: Vortex thoroughly. Gentle warming or sonication may be required.[4]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots.
Protocol 3: Dilution into Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Dilution: While gently vortexing the pre-warmed medium, add the stock solution drop-wise.
-
Final Mix: Gently mix the final solution before adding it to your cells.
Signaling Pathway
This compound is a potent inhibitor of Src family kinases (SFKs). SFKs are key components in various signaling pathways, including the Bcr-Abl pathway, which is crucial in Chronic Myeloid Leukemia (CML).
A 419259 Inhibition of the Bcr-Abl Signaling Pathway
Caption: A diagram illustrating the inhibitory action of A 419259 on Src family kinases within the Bcr-Abl signaling pathway.
References
A 419259 trihydrochloride stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, solubility, and handling of A 419259 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The choice of solvent depends on the desired stock concentration and experimental requirements. This compound is soluble in several common laboratory solvents. For high concentration stock solutions, water and DMSO are recommended. It is also soluble in methanol at a lower concentration. Please refer to the solubility data table below for more details.
Q2: How should I store the solid this compound powder?
A2: For long-term storage, it is recommended to store the solid powder at -20°C, where it can be stable for up to 3 to 4 years[1][2][3]. For shorter periods, storage at 4°C for up to 2 years is also an option[1]. Some suppliers suggest desiccating the powder and storing it at room temperature. Always store the compound in a tightly sealed container to protect it from moisture[1].
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: Stock solutions of this compound should be stored at low temperatures to maintain stability. For storage up to 6 months, -80°C is recommended[1][4][5]. For shorter-term storage of up to 1 month, -20°C is suitable[1][4][5]. It is important to note that one supplier suggests that solutions are unstable and should be prepared fresh[3]. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes[4].
Q4: For how long are the prepared stock solutions stable?
A4: Based on supplier recommendations, stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C[1][4][5]. However, for optimal activity, especially for sensitive in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use[4].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Insufficient solvent volume or inadequate mixing. Hygroscopic nature of the solvent (especially DMSO). | Increase the solvent volume or try gentle warming and vortexing. The use of sonication can also aid in dissolution[4]. Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as absorbed moisture can affect solubility[4]. |
| Precipitation of the compound upon addition to aqueous media | The final concentration of the compound in the aqueous buffer is above its solubility limit. The organic solvent concentration in the final solution is too high. | Ensure the final concentration in your experimental setup is below the aqueous solubility limit. It is advisable to perform a pilot test to check for solubility at the desired final concentration. Minimize the volume of the organic stock solution added to the aqueous medium. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. | Always follow the recommended storage conditions. Prepare fresh solutions for each experiment or use aliquots that have not been subjected to multiple freeze-thaw cycles[4]. |
| Low potency or lack of activity in assays | The compound may have degraded. Inaccurate concentration of the stock solution. | Use a freshly prepared stock solution or a new aliquot that has been stored properly. Verify the concentration of your stock solution. |
Data Summary
Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Water | up to 100 mM | - | |
| Water | 50 mg/mL (84.46 mM) | Requires sonication to dissolve. | [4] |
| DMSO | up to 20 mM | - | |
| DMSO | 1 mg/mL (1.69 mM) | Requires sonication. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility. | [4] |
| Methanol | 1.4 mg/mL | - | [2] |
Storage and Stability of this compound
| Form | Temperature | Duration | Notes | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a sealed container, protected from moisture. | [2] |
| -20°C | 3 years | [1][3] | ||
| 4°C | 2 years | [1] | ||
| Room Temperature | - | Requires desiccation. | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1][4][5] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][4][5] |
Experimental Protocols & Visualizations
Workflow for Preparation and Storage of this compound Stock Solution
The following diagram outlines the recommended procedure for preparing and storing stock solutions of this compound to ensure stability and experimental reproducibility.
Caption: Recommended workflow for the preparation and storage of this compound solutions.
This compound as an Inhibitor of the Src Family Kinase Signaling Pathway
This compound is a potent inhibitor of Src family kinases (SFKs), which are key regulators of various cellular processes. The diagram below illustrates the general signaling pathway and the point of inhibition by A 419259.
Caption: Inhibition of the Src family kinase signaling pathway by this compound.
References
Optimizing A 419259 trihydrochloride concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of A 419259 trihydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable inhibitor of Src family kinases (SFKs). It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of SFKs and preventing the transfer of phosphate to their substrate proteins.[1][2][3] This blockade of phosphorylation leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[4][5][6]
Q2: Which specific kinases are inhibited by this compound?
This compound exhibits high potency against several members of the Src family kinases. Its primary targets include Hck, Lck, Lyn, and Src.[1]
Q3: What are the common in vitro applications of this compound?
Common in vitro applications include:
-
Inducing apoptosis in cancer cell lines, particularly those derived from myeloid leukemias.
-
Inhibiting cell proliferation and viability.
-
Studying the role of Src family kinases in various signaling pathways.
-
Investigating the downstream effects of Src inhibition on cellular processes like migration and adhesion.
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, a general starting range for cell-based assays is between 100 nM and 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q5: How should I prepare and store this compound stock solutions?
-
Reconstitution: this compound is soluble in water and DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM).
-
Storage: Store the solid compound and DMSO stock solutions at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the IC50 value for your specific assay. |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. Store at -20°C. | |
| Cell Line Insensitivity: The cell line being used may not be dependent on the Src signaling pathway for survival or proliferation. | Confirm the expression and activity of Src family kinases in your cell line (e.g., via Western blot). Consider using a positive control cell line known to be sensitive to Src inhibition. | |
| High Serum Concentration in Media: Proteins in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. | Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. | |
| High background in assays | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments. |
| Inconsistent results between experiments | Variability in Cell Health and Density: Differences in cell confluence or passage number can affect experimental outcomes. | Maintain consistent cell culture practices. Seed cells at a consistent density and use cells within a specific passage number range for all experiments. |
| Inaccurate Pipetting: Errors in preparing serial dilutions of the inhibitor can lead to inconsistent concentrations. | Use calibrated pipettes and be meticulous when preparing dilutions. |
Data Presentation
Table 1: Inhibitory Activity of this compound Against Src Family Kinases
| Kinase | IC50 (nM) |
| Hck | 0.43 |
| Lck | <3 |
| Lyn | <3 |
| Src | 9 |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Data is compiled from publicly available sources.
Table 2: Example Dose-Response Data for a Cell Viability Assay (MTT)
| Concentration of A 419259 (µM) | % Cell Viability (Relative to Vehicle Control) |
| 0 (Vehicle) | 100% |
| 0.01 | 95% |
| 0.1 | 75% |
| 0.5 | 50% |
| 1.0 | 30% |
| 5.0 | 10% |
This is example data and the actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[7][8][9]
Western Blot for Phospho-Src
This protocol is for assessing the inhibition of Src kinase activity by measuring the phosphorylation status of Src at Tyrosine 416.[1][10]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting equipment
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
To normalize, strip the blot and re-probe with an antibody against total Src.
Mandatory Visualizations
Caption: Src Signaling Pathway and Inhibition by A 419259.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Caption: Troubleshooting Logic for "No Inhibitory Effect".
References
- 1. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting lack of A 419259 trihydrochloride effect in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with A 419259 trihydrochloride in cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I not observing any effect of this compound on my cells?
There are several potential reasons for a lack of an observable effect. This guide will walk you through the most common issues, from compound preparation to cell line-specific factors. Please review the following questions to pinpoint the problem.
Q2: How should I prepare and store my this compound stock solutions?
Proper handling and storage of the compound are critical for maintaining its activity.
-
Storage of Powder: The solid form of this compound should be stored at -20°C and desiccated.[1][2][3] Under these conditions, it is stable for at least three years.[1][3]
-
Solution Preparation: It is highly recommended to prepare fresh solutions for each experiment, as solutions may be unstable.[1] If you must prepare a stock, dissolve the compound in a suitable solvent like DMSO (up to 20 mM) or water (up to 100 mM).[2][4]
-
Stock Solution Storage: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can inactivate the product, and store at -20°C.[5]
Q3: What is the optimal concentration of this compound to use?
The effective concentration is highly dependent on the cell line.
-
Potency: this compound is a potent inhibitor of Src family kinases (SFKs) with IC50 values in the low nanomolar range for purified enzymes (e.g., 9 nM for Src, <3 nM for Lck and Lyn).[1][5][6][7]
-
Cell-Based Assays: For cell-based assays, higher concentrations are typically required. The IC50 for inhibiting cell proliferation in sensitive lines like K-562 and Meg-01 is often in the 0.1-0.3 µM range.[5][8][9]
-
Recommended Range: A starting concentration range of 0.1 µM to 1.0 µM is recommended for initial experiments. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
Q4: Is my cell line a suitable model for this compound treatment?
This compound is not effective in all cell lines. Its efficacy is linked to the dependence of the cells on Src family kinase signaling.
-
Sensitive Cell Lines: The compound has demonstrated significant anti-proliferative and pro-apoptotic effects in Chronic Myelogenous Leukemia (CML) cell lines (e.g., K-562, Meg-01) and Acute Myeloid Leukemia (AML) stem cells.[8][9]
-
Resistant Cell Lines: Some cell lines, particularly those not driven by Bcr-Abl or SFK activity, may be resistant. For example, Philadelphia chromosome-negative (Ph-) cell lines like TF-1 and HEL have shown resistance to the compound.[3]
-
Verification: Before extensive experimentation, confirm that your cell line expresses active Src family kinases and that this pathway is relevant to the biological process you are studying.
Q5: How can I verify that the compound is active and inhibiting the Src pathway?
If you are using a sensitive cell line at an appropriate concentration and still see no effect, you should verify target engagement.
-
Western Blot Analysis: A key experiment is to measure the phosphorylation status of direct or indirect downstream targets of Src kinases. After treating the cells with this compound, you should observe a decrease in the phosphorylation of proteins such as STAT5 and Erk.[10] This confirms that the inhibitor is entering the cells and engaging its target.
Q6: Could there be an issue with the experimental setup or the compound itself?
-
Compound Integrity: If you suspect the compound has degraded, purchase a new vial from a reputable supplier. Ensure the Certificate of Analysis meets purity standards.
-
Assay Sensitivity: Ensure your experimental readout (e.g., cell viability assay, apoptosis marker) is sensitive enough to detect the expected changes. Include appropriate positive and negative controls in your experiment. For example, use a different, well-characterized Src inhibitor as a positive control.
Q7: Are there known off-target effects I should consider?
While relatively selective, like many kinase inhibitors, A 419259 can have off-target effects, especially at higher concentrations.[11] If you observe unexpected phenotypes, consider the possibility of off-target interactions.[12][13] It is always good practice to use the lowest effective concentration to minimize these effects.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against purified kinases and in various cell lines.
Table 1: Inhibitory Activity against Purified Src Family Kinases
| Kinase | IC50 (nM) |
| Hck | 0.43[2] |
| Lck | <3[3][6][7] |
| Lyn | <3[3][6][7] |
| Src | 9[1][5][6][7] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | IC50 (µM) | Reference |
| K-562 | Proliferation/Apoptosis | 0.1 - 0.3 | [5][9] |
| Meg-01 | Proliferation | ~0.1 | [5][8][9] |
| DAGM/Bcr-Abl | Proliferation | 0.1 - 0.3 | [5][6][8] |
Experimental Protocols
Protocol: Cell Proliferation Assay Using Calcein-AM
This protocol is adapted from methodologies used to assess the effect of A 419259 on cell proliferation.[5]
-
Cell Plating:
-
Culture your chosen cell line (e.g., K-562) under standard conditions.
-
Harvest cells and perform a cell count.
-
Plate 1 x 10⁴ cells per well in a 96-well plate. Include wells for each concentration and a vehicle control (e.g., DMSO).
-
-
Compound Preparation and Treatment:
-
Prepare a 2 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 µM). The final DMSO concentration in all wells, including the vehicle control, should be consistent and typically ≤0.1%.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time course (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement (Calcein-AM):
-
After incubation, centrifuge the plate at 1500 x g for 10 minutes to pellet the cells.
-
Carefully remove the supernatant and wash the cells with Phosphate Buffered Saline (PBS).
-
Add Calcein-AM to each well to a final concentration of 1 µM.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the fluorescence at an excitation/emission wavelength of 485/530 nm using a fluorescent plate reader.
-
Analyze the data to determine the effect of this compound on cell proliferation and calculate the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Simplified Src signaling pathway inhibited by this compound.
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting lack of this compound effect.
Experimental Workflow
Caption: Workflow for a cell viability experiment using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare fresh A 419259 trihydrochloride solutions for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of fresh A-419259 trihydrochloride solutions for use in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing A-419259 trihydrochloride stock solutions?
A1: The recommended solvents for A-419259 trihydrochloride are sterile water and dimethyl sulfoxide (DMSO).[1] It is highly soluble in water, up to 100 mM.[1] In DMSO, it is soluble up to 20 mM, although some sources suggest solubility can reach up to 100 mg/mL (~207 mM) with sonication and warming.[1][2] For cell-based assays, DMSO is a common choice for initial stock solutions, which are then further diluted in aqueous media.
Q2: How should I store the solid compound and my prepared stock solutions?
A2: The solid, powdered form of A-419259 trihydrochloride should be stored desiccated at room temperature or at -20°C for long-term stability of at least four years.[3] Prepared stock solutions are unstable and it is highly recommended to prepare them fresh for each experiment.[4] If short-term storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or at -20°C for up to one month.[5][6]
Q3: My A-419259 trihydrochloride is not dissolving properly in DMSO. What should I do?
A3: If you encounter solubility issues in DMSO, gentle warming and sonication can aid in dissolution.[2] Also, be aware that DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of your compound. Always use freshly opened, high-purity DMSO for the best results.[2][6]
Q4: What are the key chemical properties of A-419259 trihydrochloride?
A4: A-419259 trihydrochloride is the trihydrochloride salt of A-419259, a pyrrolo-pyrimidine derivative. Its molecular formula is C29H34N6O · 3HCl, and it has a molecular weight of approximately 592.01 g/mol .[1] It is a white to beige crystalline solid or powder.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage | Solution is unstable; potential for freeze-thaw degradation. | Prepare solutions fresh before each use.[4] If storage is unavoidable, aliquot into single-use volumes and store at -80°C.[5][6] |
| Inconsistent assay results | Degradation of the compound due to improper storage or handling. | Ensure the solid compound is stored under desiccated conditions. Use freshly prepared solutions for every experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Difficulty dissolving the compound | Insufficient solvent volume or presence of moisture in the solvent (especially DMSO). | Confirm your calculations for the desired concentration. Use gentle warming and sonication to aid dissolution.[2] Use fresh, anhydrous grade DMSO.[2][6] |
Quantitative Data Summary
| Property | Water | DMSO | Methanol |
| Maximum Solubility | 100 mM (59.2 mg/mL)[1][8] | 20 mM (11.84 mg/mL)[1][8] | 1.4 mg/mL[3] |
| Storage (Solid) | - | Desiccate at Room Temperature or -20°C[3] | - |
| Storage (Solution) | Prepare Fresh[4] | -80°C (up to 6 months), -20°C (up to 1 month)[5][6] | Prepare Fresh |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of A-419259 trihydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you would need 5.92 mg of the compound (assuming a molecular weight of 592.01 g/mol ).
-
Adding Solvent: Add the appropriate volume of fresh, high-purity DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Vortex the tube thoroughly to dissolve the compound. If necessary, use a sonicator bath or gentle warming to facilitate complete dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage (if necessary): If immediate use is not possible, aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thawing Stock Solution: If using a frozen stock, thaw it quickly at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your assay. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Application to Cells: Add the final working solutions to your cell cultures as per your experimental design. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Caption: Workflow for preparing A-419259 trihydrochloride solutions.
A-419259 is a potent inhibitor of Src family kinases (SFKs).[1] These kinases are crucial components of various cellular signaling pathways that regulate cell proliferation, differentiation, survival, and migration. In many cancers, such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), SFKs are aberrantly activated, contributing to disease progression.[8]
Caption: Inhibition of SFK signaling by A-419259.
References
- 1. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A-419259 trihydrochloride ≥98% (HPLC) | 364042-47-7 [sigmaaldrich.com]
- 8. bio-techne.com [bio-techne.com]
A 419259 trihydrochloride storage conditions to maintain activity
Technical Support Center: A 419259 Trihydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of this compound to ensure the maintenance of its biological activity and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
A: To maintain long-term activity, the solid powder of this compound should be stored at -20°C for up to 4 years.[1][2] For shorter periods, it can be stored desiccated at room temperature.[3][4]
Q2: What is the best way to prepare and store stock solutions of this compound?
A: It is recommended to prepare concentrated stock solutions in a suitable solvent such as DMSO or water.[3][4][5] For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them under the recommended conditions.[5][6] Solutions are generally unstable and should be prepared fresh when possible.[7]
Q3: I'm observing precipitation in my stock solution after thawing. What should I do?
A: If precipitation occurs, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[8] To prevent this, ensure the compound is fully dissolved initially and consider preparing smaller aliquots to minimize temperature fluctuations.
Q4: For my in vivo experiments, how should I prepare the working solution?
A: For in vivo applications, it is best to prepare the working solution fresh on the day of use.[8] A common formulation involves first dissolving the compound in a minimal amount of an organic solvent like DMSO, and then diluting it with an appropriate vehicle such as saline, corn oil, or a solution containing solubilizing agents like PEG300 and Tween-80.[8]
Q5: What are the known target kinases for this compound?
A: this compound is a potent inhibitor of the Src family kinases (SFKs).[4] It has been shown to have high inhibitory activity against Hck, Src, Lck, and Lyn.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures). | Prepare fresh stock solutions from the solid powder. Ensure proper aliquoting and storage of any remaining stock solution at -80°C for long-term or -20°C for short-term use.[5][8] |
| Inconsistent experimental results | Inaccurate concentration of the working solution due to incomplete dissolution or precipitation. | Visually inspect the solution for any precipitates before use. If necessary, gently warm and sonicate the solution to ensure complete dissolution.[8] Perform a concentration validation if possible. |
| Unexpected off-target effects | The compound may be inhibiting other kinases at the concentration used. | Review the selectivity profile of this compound. It is selective for Src family kinases over kinases like c-Abl and PKC.[1] Consider performing a dose-response experiment to determine the optimal concentration with minimal off-target effects. |
| Poor solubility in aqueous buffers for cell-based assays | The compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the cells. |
Quantitative Data Summary
| Parameter | Condition | Value/Recommendation | Citations |
| Storage (Solid) | Long-term | -20°C | [1][2] |
| Short-term | Desiccate at Room Temperature | [3][4] | |
| Stability (Solid) | at -20°C | ≥ 4 years | [1] |
| Storage (Solution) | In solvent at -80°C | Up to 6 months | [5][8] |
| In solvent at -20°C | Up to 1 month | [5][8] | |
| Solubility | Water | Up to 100 mM (59.2 mg/mL) | [3][4] |
| DMSO | Up to 20 mM (11.84 mg/mL) | [3][4] | |
| Methanol | 1.4 mg/mL | [1] |
Key Experimental Protocols
1. Preparation of Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex and/or sonicate the solution to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[5][8]
-
2. Cell-Based Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., K-562).
-
Materials:
-
K-562 cells
-
RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Calcein-AM)
-
-
Procedure:
-
Seed K-562 cells into a 96-well plate at a density of 1 x 10^4 cells per well.[5]
-
Prepare serial dilutions of this compound in the cell culture medium from the stock solution.
-
Add the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time course (e.g., 4 days).[5]
-
At each time point, measure cell viability using a suitable assay. For Calcein-AM, incubate the cells with the reagent in the dark and then read the fluorescence at 485/530 nm (excitation/emission).[5]
-
Analyze the data to determine the IC50 value of this compound for cell proliferation.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of A 419259 on Src family kinases.
Caption: Experimental workflow for a cell-based assay using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. invivochem.net [invivochem.net]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Addressing A 419259 trihydrochloride precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A 419259 trihydrochloride. Our aim is to help you overcome challenges related to compound precipitation in experimental media and ensure the success of your research.
Troubleshooting Guide: Precipitation in Media
This guide provides a systematic approach to resolving precipitation issues with this compound in a question-and-answer format.
Q1: I observed a precipitate immediately after diluting my this compound stock solution into my cell culture medium. What is the likely cause and how can I fix it?
A1: Immediate precipitation upon dilution is often due to the compound's concentration exceeding its solubility limit in the aqueous environment of the cell culture medium, a phenomenon known as "solvent shock."
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may be too high for the specific media composition. It is crucial to first determine the maximum soluble concentration in your specific cell culture medium. |
| Improper Dilution Technique | Rapidly adding a concentrated DMSO stock to the medium can create localized areas of high concentration, leading to precipitation. To avoid this, pre-warm the medium to 37°C and add the stock solution dropwise while gently swirling to ensure rapid and even distribution. |
| "Solvent Shock" | To mitigate the abrupt change in solvent polarity, prepare an intermediate dilution of your concentrated stock solution in pre-warmed culture medium before making the final dilution. |
Q2: The media in my culture wells appeared clear initially, but a precipitate formed after several hours or days of incubation. What could be causing this delayed precipitation?
A2: Delayed precipitation can be caused by compound instability, interactions with media components over time, or changes in the media environment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Instability | Solutions of this compound can be unstable.[1] It is recommended to prepare fresh solutions for each experiment. If long-term experiments are necessary, consider replenishing the compound by performing media changes with freshly prepared this compound-containing media every 24-48 hours. |
| Interaction with Media Components | Components in the media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility over time. If your experimental design allows, try reducing the serum concentration. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to decrease over time. As A 419259 is a trihydrochloride salt, its solubility can be pH-dependent. Ensure your medium is well-buffered and that the incubator's CO2 levels are stable to maintain a consistent physiological pH (typically 7.2-7.4). |
| Media Evaporation | Evaporation from culture wells, especially those on the outer edges of a plate, can increase the compound's concentration, leading to precipitation. Ensure proper humidification in the incubator. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, including Src, Lck, and Lyn.[1][2][3][4][5][6] These kinases are key components of intracellular signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[2] By inhibiting Src family kinases, A 419259 can block downstream signaling and induce apoptosis (programmed cell death) in cancer cell lines.[2][3][4][5][7]
Q2: In which solvents is this compound soluble?
A2: this compound has varying solubility in different solvents. It is important to consult the manufacturer's datasheet for batch-specific information. The table below summarizes publicly available solubility data.
Quantitative Data Summary
Table 1: Solubility of A 419259 and its Trihydrochloride Salt
| Compound Form | Solvent | Maximum Concentration |
| A 419259 | DMSO | 12.5 mg/mL (25.90 mM)[2] |
| A 419259 | Water | < 0.1 mg/mL (insoluble)[2] |
| A 419259 GMP | DMSO | 100 mg/mL (207.20 mM) (with ultrasonic and warming)[3] |
| A-419259 (hydrochloride) | Methanol | 1.4 mg/mL[8] |
| This compound | Water | 100 mM |
| This compound | DMSO | 20 mM |
| This compound | PBS | 100 mg/mL (168.92 mM)[4] |
Q3: What is the recommended final concentration of DMSO in cell culture?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments.
Q4: How should I store this compound?
A4: The solid powder form should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.[4][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly and/or use sonication to ensure the compound is completely dissolved. Gentle warming may also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol provides a method for diluting the stock solution into cell culture media to minimize precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium. For example, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the flask or tube. This ensures rapid and even distribution.
-
-
Mix the final solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Minimizing toxicity of A 419259 trihydrochloride in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the toxicity of A-419259 trihydrochloride in primary cell cultures. The following information is intended to facilitate successful experimentation by providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is A-419259 trihydrochloride and what is its mechanism of action?
A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs), including Src, Lck, Lyn, and Hck.[1][2][3] It functions by competing with ATP for the binding site on these kinases, thereby inhibiting their catalytic activity.[4] This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival. In many cancer cell lines, inhibition of SFKs by A-419259 leads to the induction of apoptosis (programmed cell death).[5][6][7]
Q2: What are the typical signs of A-419259 trihydrochloride toxicity in primary cell cultures?
Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[8] Signs of toxicity from A-419259 in primary cell cultures can include:
-
Reduced cell viability and proliferation: A significant decrease in the number of healthy, dividing cells compared to vehicle-treated controls.
-
Changes in cell morphology: Cells may appear rounded, shrunken, detached from the culture surface, or exhibit membrane blebbing.
-
Increased apoptosis: A higher rate of programmed cell death, which can be confirmed using specific assays.
-
Altered metabolic activity: A decline in the metabolic rate of the cells.
Q3: What are the primary causes of toxicity with A-419259 trihydrochloride in primary cell cultures?
Toxicity in primary cell cultures when using A-419259 can stem from several factors:
-
High Concentrations: Using concentrations significantly above the effective dose for target inhibition can lead to off-target effects and general cellular stress.[9]
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes, leading to cumulative toxicity.
-
Off-Target Effects: Although A-419259 is selective, at higher concentrations it may inhibit other kinases or cellular proteins, leading to unintended and toxic consequences.[10][11]
-
Solvent Toxicity: The solvent used to dissolve A-419259, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1-0.5%.
-
Compound Instability: A-419259 solutions are reported to be unstable and should be prepared fresh to avoid degradation products that could be toxic.[3]
Q4: How can I minimize the toxicity of A-419259 trihydrochloride in my experiments?
Minimizing toxicity is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Determine the Optimal Concentration: Perform a dose-response experiment to identify the lowest effective concentration of A-419259 that achieves the desired level of Src kinase inhibition without causing excessive cell death.
-
Optimize Incubation Time: Determine the minimum exposure time required to observe the desired biological effect.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific primary cell type. Always include a vehicle-only control in your experiments.
-
Use High-Quality Reagents: Use A-419259 from a reputable supplier and high-purity, anhydrous solvents.
-
Prepare Fresh Solutions: Due to the instability of A-419259 solutions, it is recommended to prepare them fresh for each experiment from a powder stored at -20°C.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using A-419259 trihydrochloride in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of A-419259. | The primary cell type is highly sensitive to Src kinase inhibition or off-target effects. | 1. Perform a detailed dose-response curve starting from very low concentrations (e.g., in the low nanomolar range).2. Reduce the incubation time to the minimum required for the desired effect.3. Confirm cell death is due to apoptosis using Annexin V or caspase activity assays. |
| Inconsistent results between experiments. | 1. Variability in cell health or passage number.2. Inconsistent preparation of A-419259 solutions.3. Degradation of A-419259 stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Use primary cells with a low and consistent passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.2. Prepare fresh dilutions of A-419259 from a powdered stock for each experiment.3. Aliquot the powdered A-419259 upon receipt and store at -20°C to avoid repeated handling of the entire stock. |
| No observable effect of A-419259 on the target pathway. | 1. The concentration of A-419259 is too low.2. The inhibitor has degraded.3. The target Src family kinase is not critical for the observed phenotype in your primary cell model. | 1. Increase the concentration of A-419259 based on a dose-response experiment.2. Prepare a fresh solution of A-419259.3. Validate the importance of the target kinase using a different, structurally unrelated inhibitor or a genetic approach (e.g., siRNA). |
| Precipitation of A-419259 in the culture medium. | The solubility limit of A-419259 has been exceeded in the aqueous culture medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility, but still non-toxic to the cells.2. Prepare intermediate dilutions of the A-419259 stock in culture medium to minimize the volume of concentrated stock added to the final culture. |
Data Presentation
Table 1: Inhibitory Potency of A-419259 Trihydrochloride against Src Family Kinases
| Kinase | IC₅₀ (nM) |
| Src | 9 |
| Lck | 3 |
| Lyn | 3 |
| Hck | 0.43 - 11.26 |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions.[1][2][5][6]
Table 2: Effective Concentrations of A-419259 in Various Cell Lines (for reference)
| Cell Line | Effect | Effective Concentration (µM) |
| K-562 (CML) | Inhibition of proliferation, induction of apoptosis | 0.1 - 0.3 |
| Meg-01 (CML) | Inhibition of proliferation | 0.1 |
| DAGM/Bcr-Abl | Inhibition of proliferation | 0.1 - 0.3 |
| Primary CD34+ CML cells | Induction of apoptosis | Dose-dependent |
Note: These concentrations were determined in cancer cell lines and primary cancer cells, and may be higher than what is required or tolerated by non-cancerous primary cells.[1][3][6]
Mandatory Visualizations
Caption: Inhibition of Src Family Kinases by A-419259.
References
- 1. cells-online.com [cells-online.com]
- 2. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 6. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. kosheeka.com [kosheeka.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of A 419259 trihydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of A-419259 trihydrochloride powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for A-419259 trihydrochloride powder?
A-419259 trihydrochloride powder is sensitive to moisture and should be stored under controlled conditions to ensure its stability and efficacy over time.[1][2][3][4][5] Different suppliers provide slightly varied recommendations, which are summarized below. For maximal stability, storage at -20°C is recommended.
Q2: How long can I store the A-419259 trihydrochloride powder?
The stability of the powder is dependent on the storage conditions. One supplier indicates a stability of at least four years when stored at -20°C.[2] Another suggests a shelf life of three years at -20°C.[6] Adherence to strict storage protocols is crucial to achieving this shelf life.
Q3: Is A-419259 trihydrochloride powder hygroscopic?
Yes, A-419259 trihydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][6] This can lead to caking, clumping, and potential degradation of the compound.[7][8][9] Therefore, it is critical to handle the powder in a dry environment and to seal containers tightly after use.
Q4: What should I do if the powder arrives at room temperature?
Shipping at room temperature for short durations is common for this compound in continental US, but storage conditions should be strictly followed upon receipt.[1][2] Immediately transfer the vial to the recommended storage condition (-20°C or 4°C in a desiccated environment) upon arrival.
Q5: How should I prepare stock solutions of A-419259 trihydrochloride?
Stock solutions are typically prepared by dissolving the powder in a suitable solvent. DMSO and water are commonly used.[1][3] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial to prepare your stock solution.[1][6] Solutions are generally less stable than the powder and should be stored at -20°C or -80°C.[1] It is best practice to prepare fresh solutions or use small, pre-packaged sizes to avoid degradation.[5]
Troubleshooting Guide
Issue 1: The A-419259 trihydrochloride powder has caked or clumped.
-
Cause: Exposure to moisture due to its hygroscopic nature is the primary cause of caking.[7][9][10] This can happen if the container is not sealed properly or if it is opened in a humid environment.
-
Solution:
-
Gentle Mechanical Separation: Use a clean, dry spatula to gently break up the clumps inside the vial. Avoid vigorous grinding, which can generate static and increase exposure to air.
-
Drying: Place the opened vial in a desiccator with a fresh desiccant (e.g., silica gel) for 24-48 hours to remove absorbed moisture.
-
Solubilization: If the powder is to be used immediately for preparing a stock solution, the clumping may not affect its solubility, provided the correct amount can be weighed. Proceed with the protocol, ensuring the powder fully dissolves.
-
-
Prevention: Always handle the powder in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.[8] Ensure the container is tightly sealed immediately after use and stored with a desiccant.
Issue 2: Inconsistent results are observed in experiments using A-419259 trihydrochloride.
-
Cause: Inconsistent results can stem from degradation of the compound due to improper storage, repeated freeze-thaw cycles of stock solutions, or inaccurate weighing of the hygroscopic powder.
-
Solution:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Accurate Weighing: When weighing the powder, do so quickly in a low-humidity environment to minimize moisture absorption, which can alter the actual mass.
-
Use a Fresh Vial: If you suspect the integrity of your current stock is compromised, use a new, unopened vial of the powder to prepare a fresh stock solution.
-
-
Prevention: Follow a strict first-in, first-out (FIFO) inventory system for your chemical stocks.[11] Clearly label all vials with the date of receipt and opening.[4]
Data Presentation
Table 1: Recommended Storage Conditions for A-419259 Trihydrochloride Powder
| Supplier | Recommended Storage Temperature | Stated Stability |
| MedChemExpress | 4°C, sealed storage, away from moisture | Not specified |
| Cayman Chemical | -20°C | ≥ 4 years |
| R&D Systems | Desiccate at Room Temperature | Not specified |
| Selleck Chemicals | -20°C | 3 years |
Table 2: Storage of A-419259 Trihydrochloride Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of A-419259 trihydrochloride powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture on the cold powder.
-
Weighing: In a low-humidity environment, accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.92 mg (Formula Weight: 592.0 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. Using a vortex mixer, mix until the powder is completely dissolved. Gentle warming or sonication may be necessary to aid dissolution.[1]
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for caked or clumped powder.
Caption: Inhibition of the Src signaling pathway by A-419259.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. globalchemsdepot.com [globalchemsdepot.com]
- 6. Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake [sgsystemsglobal.com]
- 7. coatingai.com [coatingai.com]
- 8. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 9. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 10. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 11. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
Validation & Comparative
A Comparative Analysis of A-419259 Trihydrochloride and Dasatinib in Chronic Myeloid Leukemia (CML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of A-419259 trihydrochloride and dasatinib, two potent tyrosine kinase inhibitors, in chronic myeloid leukemia (CML) cell lines. The information presented is collated from various experimental studies to offer a comprehensive overview of their mechanisms of action, potency, and cellular effects, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
| Feature | A-419259 Trihydrochloride | Dasatinib |
| Primary Targets | Src Family Kinases (Src, Lck, Lyn), Bcr-Abl (weaker) | Bcr-Abl, Src Family Kinases, c-KIT, PDGFRβ, EPHA2 |
| Potency (IC50) | Src: 9 nM, Lck: <3 nM, Lyn: <3 nM, Abl: 3 µM[1] | Bcr-Abl: <1 nM, Src Family Kinases: Potent inhibitor |
| Effect on Proliferation | Inhibits proliferation in CML cell lines (e.g., K-562, Meg-01) with IC50 values of 0.1-0.3 µM.[1][2] | Potently inhibits proliferation of CML cell lines (e.g., K562, LAMA-84, KYO-1).[3] |
| Induction of Apoptosis | Induces apoptosis in K-562 and Meg-01 CML cell lines.[1][2] | Induces apoptosis in a time- and concentration-dependent manner in CML cell lines including LAMA-84, KYO-1, and K562.[3] |
| Effect on Cell Cycle | Induces cell cycle arrest.[4] | Induces G1 phase cell cycle arrest in CML and other cancer cell lines.[5][6] |
Mechanism of Action: Targeting the Drivers of CML
Both A-419259 trihydrochloride and dasatinib exert their anti-leukemic effects by inhibiting key signaling pathways that drive the proliferation and survival of CML cells. The primary target for CML therapy is the constitutively active Bcr-Abl tyrosine kinase.
A-419259 trihydrochloride is a potent inhibitor of the Src family kinases (SFKs) , including Src, Lck, and Lyn.[1] While it also inhibits the Bcr-Abl kinase, it does so with significantly less potency than its effect on SFKs.[1] SFKs are downstream effectors of Bcr-Abl and are crucial for its oncogenic signaling, playing a role in cell proliferation, survival, and migration. By inhibiting SFKs, A-419259 effectively blocks these downstream signals.
Dasatinib is a multi-targeted kinase inhibitor with potent activity against both Bcr-Abl and the Src family kinases .[5][7][8] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its high potency and its effectiveness against many imatinib-resistant Bcr-Abl mutations.[7] By dual targeting of Bcr-Abl and SFKs, dasatinib provides a comprehensive blockade of the primary oncogenic driver and its key downstream signaling partners in CML.
In Vitro Efficacy: A Head-to-Head Comparison
Inhibition of Cell Proliferation
| Cell Line | A-419259 Trihydrochloride IC50 (µM) | Dasatinib IC50 (nM) |
| K-562 | 0.1 - 0.3[1] | ~5[8] |
| Meg-01 | 0.1[1] | Not explicitly found |
| LAMA-84 | Not explicitly found | Potent inhibition[3] |
| KYO-1 | Not explicitly found | Potent inhibition[3] |
Dasatinib demonstrates significantly greater potency in inhibiting the proliferation of CML cell lines, with IC50 values in the nanomolar range, compared to the sub-micromolar to micromolar range for A-419259 trihydrochloride.
Induction of Apoptosis
A-419259 Trihydrochloride:
-
Induces apoptosis in K-562 cells in a concentration-dependent manner.
Dasatinib:
-
A 4-hour treatment with 100 nM dasatinib was sufficient to commit Bcr-Abl positive CML cell lines to apoptosis.[3]
-
In LAMA-84, KYO-1, and K562 cell lines, dasatinib induced a concentration- and time-dependent increase in apoptotic cells.[3]
Cell Cycle Analysis
Both compounds have been shown to induce cell cycle arrest, a common mechanism for anti-proliferative agents.
A-419259 Trihydrochloride:
-
Induces cell-cycle arrest in primary CD34+ CML cells.[4]
Dasatinib:
-
Induces G1 phase cell cycle arrest in various cancer cell lines.[5][6] This arrest is associated with a decline in the levels of cyclin D1.[5]
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the efficacy of A-419259 trihydrochloride and dasatinib. Specific details may vary between studies.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: CML cells (e.g., K-562, Meg-01) are seeded in 96-well plates at a density of 2 x 10³ cells per well.
-
Drug Treatment: Cells are treated with various concentrations of A-419259 trihydrochloride or dasatinib.
-
Incubation: Plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: 50 µL of MTT solution (2 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A common phosphotyrosine signature for the Bcr-Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. kumc.edu [kumc.edu]
- 7. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A-419259 Trihydrochloride and SU6656 for Src Inhibition
For researchers, scientists, and drug development professionals investigating the role of Src family kinases (SFKs) in cellular signaling and disease, the selection of a potent and selective inhibitor is a critical first step. This guide provides a head-to-head comparison of two widely used Src inhibitors, A-419259 trihydrochloride and SU6656, offering a comprehensive overview of their inhibitory profiles, cellular effects, and the experimental protocols to evaluate their efficacy.
Performance and Specificity: A Quantitative Comparison
A-419259 trihydrochloride and SU6656 are both potent inhibitors of Src family kinases, but they exhibit distinct selectivity profiles. The following table summarizes their half-maximal inhibitory concentrations (IC50) against Src and other kinases, providing a clear comparison of their potency and specificity.
| Kinase | A-419259 trihydrochloride IC50 (nM) | SU6656 IC50 (nM) |
| Src | 9[1][2] | 280[3][4] |
| Lck | 3[1][2] | 6.88[5][6] |
| Lyn | 3[1][2] | 130[3][4] |
| Yes | - | 20[3][4] |
| Fyn | - | 170[3][4] |
| Hck | 0.43[7] | - |
| c-Abl | 3000[8] | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Mechanism of Action and Cellular Effects
Both A-419259 trihydrochloride and SU6656 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to its substrate.
A-419259 trihydrochloride is a second-generation pyrrolopyrimidine that demonstrates potent inhibition of Src family kinases.[1] It has been shown to block proliferation and induce apoptosis in various cancer cell lines.[9][10] For instance, it inhibits the growth of K-562 and Meg-01 myeloid leukemia cells and induces apoptosis in a dose-dependent manner.[8][10]
SU6656 also effectively inhibits Src family kinases and has been used to probe their role in growth factor signaling.[11] It has been observed to inhibit platelet-derived growth factor (PDGF)-stimulated DNA synthesis and cell proliferation.[11] Furthermore, SU6656 can attenuate radiation-induced Akt phosphorylation and increase apoptosis in endothelial cells.[7] In some contexts, it has been shown to interfere with Aurora kinase activity, leading to inhibition of cell division.[11]
Visualizing the Inhibition of the Src Signaling Pathway
The following diagram illustrates a simplified Src signaling pathway and highlights the point of intervention for inhibitors like A-419259 and SU6656.
Caption: Inhibition of the Src signaling pathway by A-419259 and SU6656.
Experimental Protocols
To aid in the experimental evaluation of these inhibitors, detailed protocols for an in vitro Src kinase assay and a Western blot for phosphorylated Src are provided below.
In Vitro Src Kinase Activity Assay
This protocol describes a general method for measuring Src kinase activity in vitro, which can be adapted for inhibitor screening.
Materials:
-
Recombinant active Src kinase
-
Src kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay Kit)
-
A-419259 trihydrochloride or SU6656
-
Phosphocellulose paper (for radioactive assay)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, peptide substrate, and the desired concentration of the inhibitor (A-419259 or SU6656) or vehicle control.
-
Add the recombinant active Src kinase to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
For radioactive detection:
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.[12]
-
-
For non-radioactive detection (e.g., ADP-Glo™):
-
Stop the kinase reaction according to the manufacturer's instructions.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.[13]
-
-
Calculate the percentage of inhibition by comparing the kinase activity in the presence of the inhibitor to the vehicle control.
Western Blot for Phosphorylated Src
This protocol outlines the steps to detect the phosphorylation status of Src in cell lysates, a common method to assess the in-cell efficacy of Src inhibitors.
Materials:
-
Cell line of interest
-
A-419259 trihydrochloride or SU6656
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (e.g., Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of A-419259 or SU6656 for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the ECL detection reagent and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.[2]
By following these protocols and considering the provided comparative data, researchers can make an informed decision on the most suitable Src inhibitor for their specific experimental needs and accurately assess its inhibitory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of mTORC1 by SU6656, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src family kinase targeting in head and neck tumor cells using SU6656, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SRC family kinase inhibitor SU6656 enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase activity assays Src and CK2 [protocols.io]
- 9. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. selleckchem.com [selleckchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. promega.com [promega.com]
Validating Cellular Target Engagement of A-419259 Trihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the direct interaction of a compound with its intended target within a cellular environment is a critical step in preclinical development. This guide provides a comparative analysis of A-419259 trihydrochloride, a potent Src family kinase (SFK) inhibitor, with other well-characterized SFK inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate the underlying signaling pathways and experimental workflows.
A-419259 trihydrochloride is a second-generation pyrrolopyrimidine that demonstrates high potency and selectivity for Src family kinases, including Src, Lck, and Lyn.[1][2] It has been shown to block proliferation and induce apoptosis in various cancer cell lines, particularly in chronic myeloid leukemia (CML) models.[1][2] Validating that the cellular effects of A-419259 are a direct consequence of its engagement with its intended SFK targets is paramount for its development as a therapeutic agent or research tool.
Comparative Analysis of Src Family Kinase Inhibitors
To provide a clear perspective on the performance of A-419259 trihydrochloride, the following table summarizes its in vitro and cellular potency alongside other well-characterized SFK inhibitors.
| Compound | Target(s) | In Vitro IC50 | Cellular Potency (Cell Proliferation IC50) | Reference(s) |
| A-419259 trihydrochloride | Src, Lck, Lyn, Hck | Src: 9 nM, Lck: <3 nM, Lyn: <3 nM, Hck: 0.43 nM | K-562: 0.1-0.3 µM, Meg-01: 0.1 µM | [1][3] |
| Dasatinib | Src family, Bcr-Abl, c-Kit, PDGFRβ, EphA2 | Src: <1 nM, Bcr-Abl: <1 nM | NCI-H1975: 0.95 µM (72h), NCI-H1650: 3.64 µM (72h) | [1][4][5] |
| Saracatinib (AZD0530) | Src, Abl | c-Src: 2.7 nM, v-Abl: 30 nM | DU145, PC3, A549: Inhibition at 1 µM | [6][7][8] |
| Bosutinib (SKI-606) | Src, Abl | Src: 1.2 nM, Abl: 1 nM | KU812: 5 nM, K562: 20 nM, MEG-01: 20 nM | [9][10][11] |
Key Experiments for Validating Target Engagement
Confirming that A-419259 trihydrochloride engages with Src family kinases in a cellular context can be achieved through a combination of assays that measure the direct binding of the compound to its target and the downstream functional consequences of this engagement.
Inhibition of Src Autophosphorylation (Western Blot)
A primary method to demonstrate target engagement is to measure the inhibition of the kinase's autophosphorylation, which is a hallmark of its activation. For Src, this is typically assessed by detecting the phosphorylation of Tyrosine 416 (Y416) in the activation loop.[12] A decrease in the p-Src (Y416) signal upon treatment with A-419259 provides strong evidence of target engagement.
Experimental Protocol: Western Blot for Phospho-Src (Y416)
-
Cell Culture and Treatment: Culture a suitable cell line with detectable levels of active Src (e.g., K-562, DAGM/Bcr-Abl) to 70-80% confluency. Treat cells with increasing concentrations of A-419259 trihydrochloride (e.g., 0, 0.1, 0.3, 1, 3 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416).[12]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL detection reagent and capture the chemiluminescent signal.
-
To ensure equal protein loading, strip the blot and re-probe for total Src and a loading control like β-actin.
-
Quantify band intensities to determine the ratio of phosphorylated Src to total Src. A dose-dependent decrease in this ratio indicates target engagement.[14][15]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in intact cells. The principle is that a ligand binding to its target protein increases the protein's thermal stability.[16][17][18][19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with A-419259 trihydrochloride or a vehicle control.
-
Heat Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., Src, Lck) remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of A-419259 trihydrochloride indicates that the compound has bound to and stabilized the target protein, confirming engagement.
Cellular Proliferation Assay
While not a direct measure of target binding, assessing the impact on cell proliferation provides crucial functional evidence of target engagement. The inhibition of proliferation in cell lines known to be dependent on Src family kinase signaling supports the on-target activity of the compound.
Experimental Protocol: Calcein-AM Proliferation Assay [20]
-
Cell Plating: Plate cells (e.g., K-562, Meg-01) in a 96-well plate at a density of 10,000 cells per well.
-
Compound Treatment: Add various concentrations of A-419259 trihydrochloride to the wells. Include a vehicle control.
-
Incubation: Incubate the plates at 37°C for a specified time course (e.g., 24, 48, 72 hours).
-
Calcein-AM Staining: At each time point, centrifuge the plate to pellet the cells. Wash the cells with PBS and then add calcein-AM to a final concentration of 1 µM.
-
Fluorescence Reading: Incubate the plate for a short period to allow for the conversion of calcein-AM to fluorescent calcein in viable cells. Read the fluorescence at an excitation of 485 nm and an emission of 530 nm.
-
Data Analysis: A decrease in fluorescence intensity corresponds to a reduction in viable cells, indicating an anti-proliferative effect. Calculate the IC50 value from the dose-response curve.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the Src signaling pathway and the workflows for the key target engagement assays.
Caption: Src signaling pathway and the inhibitory action of A-419259.
Caption: Experimental workflow for Western blot analysis of p-Src inhibition.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 6. moleculeprobes.net [moleculeprobes.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
A-419259 Trihydrochloride: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of A-419259 trihydrochloride, a potent inhibitor of the Src family kinases (SFKs). The information presented herein is intended to assist researchers in evaluating the suitability of A-419259 for their studies and to provide a framework for understanding its potential on- and off-target effects.
Overview of A-419259 Trihydrochloride
A-419259 is a pyrrolopyrimidine-based ATP-competitive inhibitor targeting Src family kinases, which are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is implicated in various cancers, making them attractive targets for therapeutic intervention. A-419259 has demonstrated potent inhibition of several SFK members, including Hck, Lck, Lyn, and Src.[1][2]
Quantitative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the inhibitory activity of A-419259 against its primary targets and a broader panel of kinases.
Table 1: Inhibitory Activity against Primary Targets (Src Family Kinases)
| Kinase | IC50 (nM) | Reference |
| Hck | 0.43 | [2] |
| Hck | 11.26 | [1] |
| Lck | <3 | [1][3] |
| Lyn | <3 | [1][3] |
| Src | 9 | [1][3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Cross-Reactivity Profile against a Broader Kinase Panel
A comprehensive KINOMEscan analysis was conducted to assess the selectivity of A-419259 at a concentration of 1.0 μM against a panel of 468 kinases. The results indicate a relatively narrow selectivity profile, with only 19 kinase domain interactions observed.[4][5]
| Kinase Family | Notable Off-Target Interactions (at 1.0 µM) |
| Tyrosine Kinases | c-Abl (IC50 = 3,000 nM)[1] |
| Serine/Threonine Kinases | PKC (IC50 = >33 µM)[1] |
This table highlights known off-target interactions with available quantitative data. The KINOMEscan revealed 19 interactions at 1.0 µM, suggesting a high degree of selectivity for Src family kinases.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro kinase inhibition assay that can be used to determine the IC50 values of A-419259 against various kinases.
In Vitro Kinase Inhibition Assay (ELISA-based)
Objective: To determine the concentration-dependent inhibitory effect of A-419259 on the activity of a specific kinase.
Materials:
-
Recombinant Kinase (e.g., Src, Lck, Lyn)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
A-419259 trihydrochloride
-
ATP (Adenosine 5'-triphosphate)
-
96-well ELISA plates
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well ELISA plate with the kinase-specific substrate by incubating overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound substrate.
-
Inhibitor Preparation: Prepare a serial dilution of A-419259 trihydrochloride in the Kinase Assay Buffer.
-
Kinase Reaction:
-
Add the diluted A-419259 to the appropriate wells.
-
Add the recombinant kinase to all wells except for the negative control.
-
Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated phospho-specific antibody to each well and incubate at room temperature.
-
Wash the plate again to remove unbound antibody.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
-
Measurement:
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of A-419259.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
Src family kinases are key nodes in numerous signaling pathways that control essential cellular functions. The diagram below illustrates a simplified representation of a generic Src family kinase signaling cascade.
Caption: Simplified Src family kinase signaling pathway and the inhibitory action of A-419259.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: A-419259 Trihydrochloride versus PP2 for Src Family Kinase Inhibition
In the landscape of cancer research and drug development, Src family kinases (SFKs) have emerged as critical targets for therapeutic intervention. These non-receptor tyrosine kinases play pivotal roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Their dysregulation is a frequent event in various human cancers, making the development of potent and selective inhibitors a key focus of investigation. This guide provides a detailed comparison of two prominent Src family kinase inhibitors: A-419259 trihydrochloride and PP2.
Overview of A-419259 Trihydrochloride and PP2
A-419259 trihydrochloride is a second-generation pyrrolo-pyrimidine inhibitor designed for enhanced selectivity towards the Src family of kinases.[1] In contrast, PP2, a pyrazolopyrimidine compound, is a widely used and well-characterized Src family kinase inhibitor, though it is known to exhibit a broader range of off-target effects.[2][3] This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by available experimental data.
Comparative Efficacy and Selectivity
A direct comparison of the inhibitory activity of A-419259 and PP2 on Src kinase autophosphorylation in chronic myelogenous leukemia (CML) cell lines, K-562 and Meg-01, demonstrates the superior potency of A-419259. While PP2 inhibits Src kinase autophosphorylation in these cell lines with an IC50 between 3 and 10 µM, A-419259 achieves the same effect at a significantly lower concentration range of 0.1 to 0.3 µM.[1]
The following table summarizes the available IC50 data for both inhibitors against various kinases. It is important to note that this data is compiled from multiple sources and experimental conditions may vary.
| Kinase | A-419259 Trihydrochloride IC50 (nM) | PP2 IC50 (nM) |
| Src | 9[4] | - |
| Lck | <3[4] | 4[1] |
| Fyn | - | 5[1] |
| Lyn | <3[4] | - |
| Hck | 0.43[2] | 5 |
| Abl | 3000[4] | - |
Note: A direct side-by-side comprehensive kinase selectivity panel for A-419259 and PP2 was not available in the public domain at the time of this writing. The data presented is compiled from various sources and should be interpreted with caution.
While both compounds are potent inhibitors of Src family kinases, A-419259 generally exhibits greater potency and, based on available data, higher selectivity against other tyrosine kinases like Abl compared to the broader profile of PP2.[1][2] The off-target effects of PP2 have been documented to include inhibition of other kinases such as EGFR and TGF-β receptors, which can complicate the interpretation of experimental results.[3][5]
Impact on Cellular Processes
Both A-419259 and PP2 have been shown to effectively modulate key cellular processes implicated in cancer progression.
Cell Viability and Proliferation:
-
A-419259 has been demonstrated to inhibit the proliferation of CML cell lines K-562 and Meg-01 with IC50 values of approximately 0.1-0.3 µM and 0.1 µM, respectively.[1]
-
PP2 has been shown to suppress the viability of A549 non-small cell lung cancer cells in a dose- and time-dependent manner. It also inhibits the proliferation of various cancer cell lines, including those of the colon, liver, and breast.
Apoptosis:
-
A-419259 potently induces apoptosis in K-562 cells in a dose-dependent manner, starting at a concentration of 0.1 µM.[1]
-
PP2 has been shown to induce apoptosis in A549 cells, with the percentage of apoptotic cells increasing with higher concentrations of the inhibitor.
Cell Migration and Invasion:
-
PP2 has been demonstrated to inhibit the migration and invasion of A549 cells. It also effectively blocks TGF-β1-induced cell migration and invasion in pancreatic and non-small cell lung cancer cell lines.
Signaling Pathways
The primary mechanism of action for both inhibitors is the blockade of Src family kinase activity, which in turn affects downstream signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways modulated by Src is the PI3K/Akt pathway. Inhibition of Src by compounds like PP2 has been shown to suppress the downstream activation of PI3K and Akt, leading to the observed effects on cell viability and apoptosis.
Src signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Materials:
-
Recombinant Src family kinase
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
A-419259 trihydrochloride and PP2
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of A-419259 and PP2 in assay buffer.
-
In a microplate, add the kinase, substrate peptide, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Workflow for a typical in vitro kinase assay.
Western Blot for Phospho-Src
This protocol is used to assess the level of Src activation in cells by detecting its phosphorylated form.
Materials:
-
Cell culture reagents
-
A-419259 trihydrochloride and PP2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Src, anti-total-Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of A-419259 or PP2 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src for normalization.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell culture reagents
-
A-419259 trihydrochloride and PP2
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of A-419259 or PP2 for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Cell culture reagents
-
A-419259 trihydrochloride and PP2
-
Culture plates or dishes
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium containing different concentrations of A-419259 or PP2.
-
Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Conclusion
Both A-419259 trihydrochloride and PP2 are valuable tools for studying the role of Src family kinases in cancer and other diseases. The available data suggests that A-419259 is a more potent and potentially more selective inhibitor of Src family kinases compared to PP2. This enhanced selectivity can be advantageous in research settings to minimize off-target effects and more accurately attribute observed biological responses to the inhibition of Src kinases. However, the choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, the specific research question, and the need to balance potency with potential off-target activities. Researchers are encouraged to carefully consider the selectivity profiles of these inhibitors when designing experiments and interpreting results.
References
- 1. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JMJD1C Regulates Megakaryopoiesis in In Vitro Models through the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
Downstream Effects of A-419259 Trihydrochloride on Stat5 and Erk Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-419259 trihydrochloride's effects on Stat5 and Erk signaling pathways. We present supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
A-419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, Lyn, and Hck. Its mechanism of action involves binding to the ATP pocket of these kinases, thereby blocking their catalytic activity. The inhibition of SFKs by A-419259 has significant downstream consequences on critical signaling pathways that regulate cell proliferation, survival, and differentiation, most notably the Stat5 and Erk pathways. This guide explores these effects in detail, offering a comparative analysis with other relevant inhibitors.
Comparative Analysis of Inhibitor Effects on Stat5 and Erk Phosphorylation
The efficacy of A-419259 in modulating Stat5 and Erk signaling is best understood through quantitative analysis of its inhibitory concentrations. The following table summarizes the available data on A-419259 and compares it with other well-characterized inhibitors of these pathways.
| Compound | Target(s) | Effect on Stat5 Phosphorylation (IC50) | Effect on Erk Phosphorylation (IC50) | Cell Line/System | Reference |
| A-419259 trihydrochloride | Src Family Kinases (Src, Lck, Lyn, Hck) | ~0.1-0.3 µM (complete inhibition) | ~0.3-1.0 µM (complete inhibition) | K-562 (CML) | |
| Dasatinib | BCR-ABL, Src Family Kinases, c-Kit, PDGFR | Potent Inhibition (nM range) | Potent Inhibition (nM range) | Various CML and ALL cell lines | N/A |
| SU6656 | Src Family Kinases (Src, Yes, Fyn) | Inhibition | Inhibition | Various cancer cell lines | N/A |
| U0126 | MEK1/2 | No direct effect | Potent Inhibition (µM range) | Various cell lines | N/A |
| Trametinib | MEK1/2 | No direct effect | Potent Inhibition (nM range) | Various cancer cell lines | N/A |
Note: IC50 values can vary depending on the specific experimental conditions, cell line, and assay used. The data for Dasatinib, SU6656, U0126, and Trametinib are based on their known primary targets and established literature. Direct comparative studies with A-419259 under identical conditions are limited.
Signaling Pathways and Mechanism of Action
To visualize the mechanism by which A-419259 influences Stat5 and Erk, the following signaling pathway diagrams are provided.
Experimental Protocols
Accurate assessment of the downstream effects of A-419259 requires robust experimental methodologies. The following are detailed protocols for key experiments.
Western Blot Analysis of Stat5 and Erk Phosphorylation
This protocol allows for the semi-quantitative determination of the phosphorylation status of Stat5 and Erk in response to treatment with A-419259.
1. Cell Culture and Treatment:
-
Culture cells (e.g., K-562 chronic myeloid leukemia cells) in appropriate media and conditions.
-
Seed cells at a suitable density and allow them to adhere or stabilize.
-
Treat cells with varying concentrations of A-419259 trihydrochloride (e.g., 0.1, 0.3, 1.0 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Stat5 (Tyr694), total Stat5, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Compare the normalized phosphorylation levels in A-419259-treated samples to the vehicle control.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of A-419259 on the kinase activity of a specific Src family member.
1. Reagents and Setup:
-
Recombinant active Src family kinase (e.g., Hck, Src).
-
Kinase-specific substrate peptide.
-
ATP (including [γ-³²P]ATP for radiometric assay or cold ATP for non-radiometric assays).
-
Kinase reaction buffer.
-
A-419259 trihydrochloride and other test inhibitors.
2. Assay Procedure:
-
Prepare serial dilutions of A-419259 and other inhibitors.
-
In a microplate, combine the kinase, substrate peptide, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction.
3. Detection and Analysis (Radiometric Method):
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
A-419259 trihydrochloride effectively inhibits the downstream signaling of both Stat5 and Erk by targeting their upstream activators, the Src family kinases. The provided data and protocols offer a framework for researchers to quantitatively assess these effects and compare them with other inhibitors. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the compound's mechanism of action and its potential applications in research and drug development. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and specificity of A-419259 in modulating these critical cancer-related signaling pathways.
A Comparative Guide to A-419259 Trihydrochloride and Saracatinib: Potent Inhibitors of the Src Family Kinases
In the landscape of targeted cancer therapy, the Src family of non-receptor tyrosine kinases (SFKs) represents a pivotal node in signaling pathways that govern cell proliferation, survival, migration, and angiogenesis. The dysregulation of SFK activity is a common feature in a multitude of human cancers, making them attractive targets for therapeutic intervention. This guide provides a side-by-side comparison of two prominent SFK inhibitors, A-419259 trihydrochloride and saracatinib (AZD0530), for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both A-419259 trihydrochloride and saracatinib are potent, ATP-competitive inhibitors of Src family kinases. They exert their effects by binding to the kinase domain of SFKs, thereby blocking the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition disrupts the downstream signaling cascades that contribute to malignant phenotypes.
A-419259 trihydrochloride is a second-generation pyrrolopyrimidine inhibitor with high selectivity for the Src family of kinases.[1][2] It has been shown to block proliferation and induce apoptosis in chronic myeloid leukemia (CML) cell lines.[2][3][4]
Saracatinib (AZD0530) is an orally available dual inhibitor of Src and Abl kinases.[5][6] It potently inhibits several members of the Src kinase family.[7][8] Saracatinib has demonstrated anti-migratory, anti-invasive, and anti-tumor effects in various preclinical cancer models.[9][10][11]
In Vitro Kinase Inhibition Profile
The inhibitory activity of A-419259 and saracatinib against a panel of kinases has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized below. It is important to note that these values were not determined in a head-to-head comparative study and experimental conditions may have varied.
| Kinase Target | A-419259 Trihydrochloride IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) |
| Src Family Kinases | ||
| c-Src | 9[1][12] | 2.7[7][13] |
| Lck | <3[1][14] | 4-10[7] |
| Lyn | <3[1][14] | 4-10[7] |
| Fyn | - | 4-10[7] |
| Yes | - | 4-10[7] |
| Hck | 0.43[15] | - |
| Fgr | - | 4-10[7] |
| Blk | - | 4-10[7] |
| Other Kinases | ||
| Abl | 3000[14] | Less active than against Src[7] |
| EGFR | - | Less active than against Src[7] |
| ALK2 | - | 6.7[16] |
Data compiled from multiple sources.[1][7][12][13][14][15][16] Direct comparison is limited as assays were not performed in the same study.
Cellular Activity
The in vitro efficacy of A-419259 and saracatinib has been evaluated in various cancer cell lines, demonstrating their ability to inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion.
| Cell Line | Cancer Type | Assay | A-419259 IC50 (µM) | Saracatinib IC50 (µM) |
| K-562 | Chronic Myeloid Leukemia | Proliferation | 0.1 - 0.3[1][2] | 0.22[13][17] |
| Meg-01 | Chronic Myeloid Leukemia | Proliferation | 0.1[1][14] | - |
| DAGM/Bcr-Abl | Murine Myeloid Leukemia | Proliferation | 0.1 - 0.3[1][14] | - |
| PC3 | Prostate Cancer | Proliferation/Migration | - | Growth inhibition observed[7] |
| DU145 | Prostate Cancer | Proliferation/Migration | - | Growth inhibition observed[7] |
| Various Solid Tumors | Colon, Prostate, Lung | Proliferation | - | 0.2 - 0.7[13][17] |
Data compiled from multiple sources.[1][2][7][13][14][17] Direct comparison is limited as assays were not performed in the same study.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams illustrate the Src signaling pathway and typical experimental workflows.
Caption: Simplified Src signaling pathway.
Caption: In vitro kinase inhibition assay workflow.
Caption: Cell proliferation assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate A-419259 and saracatinib.
In Vitro Kinase Inhibition Assay (ELISA-based for A-419259)
This protocol is adapted from methodologies used to characterize A-419259.[8]
-
Plate Coating: Coat 96-well ELISA plates with a solution of Poly(Glu,Tyr) 4:1 substrate (e.g., 200 µg/mL in PBS) and incubate for 1 hour at 37°C.
-
Washing: Wash the plates with PBS containing 0.1% Tween-20 (PBS-T).
-
Inhibitor Addition: Prepare serial dilutions of A-419259. Add the inhibitor dilutions to the wells.
-
Enzyme Addition: Add the purified Src family kinase (e.g., Src, Lck, or Lyn) in a suitable kinase assay buffer (e.g., 250 mM MOPSO, pH 6.75, 10 mM MgCl2, 2 mM MnCl2, 2.5 mM DTT, 0.02% BSA, 2 mM Na3VO4, 5% DMSO).
-
Reaction Initiation: Add ATP to a final concentration of 5 µM to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Washing: Wash the plates three times with PBS-T.
-
Detection: Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). Incubate as recommended by the manufacturer.
-
Development: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with an appropriate stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT-based)
This is a general protocol for assessing the effect of inhibitors on cell proliferation.[3][11][18]
-
Cell Seeding: Seed cells (e.g., K-562, PC3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of A-419259 or saracatinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Both A-419259 trihydrochloride and saracatinib are potent inhibitors of Src family kinases with demonstrated anti-cancer activity in preclinical models. A-419259 appears to be a highly selective SFK inhibitor, while saracatinib exhibits a dual Src/Abl inhibitory profile and has been investigated more broadly against various solid tumors. The choice between these inhibitors for research or therapeutic development will depend on the specific SFK members and signaling pathways of interest, as well as the cancer type being investigated. The provided data and protocols offer a foundation for the rational selection and evaluation of these compounds in a research setting. It is recommended that for direct comparison, these compounds be evaluated side-by-side in the same experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 9. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. Saracatinib as a Metastasis Inhibitor in Metastatic Castration-Resistant Prostate Cancer: A University of Chicago Phase 2 Consortium and DOD/PCF Prostate Cancer Clinical Trials Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
- 16. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Src signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
In Vitro Efficacy of A-419259 Trihydrochloride Against Resistant Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of A-419259 trihydrochloride, a potent Src family kinase (SFK) inhibitor, against wild-type and a known resistant mutant of the Hematopoietic Cell Kinase (Hck). The data presented is intended to inform research and drug development efforts focused on overcoming resistance to targeted therapies in oncology, particularly in the context of Chronic Myeloid Leukemia (CML).
Executive Summary
A-419259 is a second-generation pyrrolo-pyrimidine inhibitor with high selectivity for Src family kinases.[1][2] While it effectively inhibits wild-type Hck, a key downstream signaling partner of the Bcr-Abl oncoprotein in CML, a single point mutation, T338M, in the 'gatekeeper' residue of the Hck kinase domain has been shown to confer significant resistance to A-419259.[1][3] This guide summarizes the in vitro data validating this resistance and provides a comparative overview with other SFK inhibitors, Dasatinib and Bosutinib, used in CML therapy.
Data Presentation
Table 1: In Vitro Kinase Inhibition of Wild-Type and Resistant Hck Mutant by A-419259
| Kinase | Inhibitor | IC50 (nM) | Fold Resistance |
| Wild-Type Hck | A-419259 | 11.26 ± 1.23 | - |
| Hck-T338M Mutant | A-419259 | 315.6 ± 80.3 | ~28 |
Data sourced from Pene-Dumitrescu, T., et al. (2008).[1]
Table 2: Cellular Efficacy of A-419259 against CML Cell Lines Expressing Wild-Type or Resistant Hck
| Cell Line | Hck Status | Assay | A-419259 Effect |
| K-562 | Wild-Type Hck (transfected) | Proliferation (MTT Assay) | Inhibition of proliferation |
| K-562 | Hck-T338M (transfected) | Proliferation (MTT Assay) | Resistance to inhibition |
| K-562 | Wild-Type Hck (transfected) | Apoptosis (Caspase-3/7 Assay) | Induction of apoptosis |
| K-562 | Hck-T338M (transfected) | Apoptosis (Caspase-3/7 Assay) | Protection from apoptosis |
Observations based on findings from Pene-Dumitrescu, T., et al. (2008).[1]
Table 3: Overview of Alternative Src/Abl Kinase Inhibitors in CML
| Inhibitor | Mechanism of Action | Reported Efficacy against Imatinib-Resistant Mutants | Efficacy against Hck-T338M |
| Dasatinib | Potent, multi-targeted inhibitor of Bcr-Abl and Src family kinases.[4][5] | Effective against a broad range of imatinib-resistant Bcr-Abl mutations, except T315I.[5] | Data not specifically available for Hck-T338M. |
| Bosutinib | Dual Src/Abl kinase inhibitor.[6][7] | Effective against most imatinib-resistant Bcr-Abl mutations, with the exception of T315I and V299L.[6][7] | Data not specifically available for Hck-T338M. |
Experimental Protocols
In Vitro Kinase Assay
An in vitro kinase assay was utilized to determine the IC50 values of A-419259 against recombinant wild-type and Hck-T338M mutant kinases. The general steps for such an assay are as follows:
-
Enzyme and Substrate Preparation : Recombinant wild-type and mutant Hck enzymes are purified. A specific peptide substrate for Hck is prepared.
-
Reaction Setup : The kinase reaction is initiated by incubating the enzyme, substrate, and varying concentrations of A-419259 in a buffer containing ATP and magnesium chloride.
-
Detection of Phosphorylation : The amount of phosphorylated substrate is quantified. This can be achieved using methods such as radioactivity (incorporation of ³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.[8][9][10][11][12]
-
Data Analysis : The percentage of kinase inhibition at each A-419259 concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The effect of A-419259 on the proliferation of CML cells expressing wild-type or mutant Hck was assessed using a colorimetric MTT assay.
-
Cell Seeding : K-562 CML cells, transfected to express either wild-type Hck or the Hck-T338M mutant, are seeded in 96-well plates.[2][13][14]
-
Compound Treatment : The cells are treated with a range of concentrations of A-419259 or a vehicle control.
-
Incubation : The plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[2][15]
-
Solubilization : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable, proliferating cells.[2]
Apoptosis (Caspase-3/7) Assay
The induction of apoptosis by A-419259 was measured by quantifying the activity of caspase-3 and -7, key executioner caspases.
-
Cell Treatment : Similar to the proliferation assay, transfected K-562 cells are treated with A-419259 or a vehicle control.
-
Lysis and Substrate Addition : After the treatment period, the cells are lysed, and a luminogenic or fluorogenic substrate containing the DEVD peptide sequence (recognized and cleaved by caspase-3 and -7) is added.[16][17][18]
-
Signal Detection : Cleavage of the substrate by active caspases generates a luminescent or fluorescent signal.[16][17]
-
Measurement : The signal intensity is measured using a luminometer or fluorescence plate reader. An increase in signal indicates an increase in caspase-3/7 activity and, consequently, apoptosis.[18]
Visualizations
References
- 1. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New hope for chronic myelogenous leukemia patients: dasatinib offers better efficacy with shorter treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bosutinib in the management of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 11. In vitro kinase assay [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. stemcell.com [stemcell.com]
Comparative Analysis: A-419259 Trihydrochloride and Bosutinib in Kinase Inhibition
In the landscape of kinase inhibitor research, both A-419259 trihydrochloride and bosutinib represent targeted therapeutic agents. However, they differ significantly in their developmental stage, target specificity, and the breadth of available scientific data. Bosutinib is a clinically approved drug with a well-documented profile, primarily as a dual Src/Abl kinase inhibitor. In contrast, A-419259 trihydrochloride is a research compound with limited publicly available information, noted for its potent and selective inhibition of the c-Met receptor tyrosine kinase.
This guide provides a comparative overview of these two compounds, drawing upon the available experimental data to inform researchers, scientists, and drug development professionals.
Overview and Target Profile
Bosutinib is an FDA-approved medication for the treatment of chronic myeloid leukemia (CML). Its mechanism of action centers on the inhibition of the Bcr-Abl fusion protein, the hallmark of CML, and kinases of the Src family. A-419259 trihydrochloride, while not as extensively studied, has been identified as a potent inhibitor of the c-Met (hepatocyte growth factor receptor) kinase.
| Feature | A-419259 Trihydrochloride | Bosutinib |
| Primary Target(s) | c-Met (Hepatocyte Growth Factor Receptor) | Bcr-Abl, Src family kinases (Src, Lyn, Hck) |
| Development Stage | Research Compound | FDA-approved Drug |
| Therapeutic Area | Preclinical Cancer Research | Chronic Myeloid Leukemia (CML) |
| Mechanism of Action | ATP-competitive inhibitor of c-Met kinase activity. | ATP-competitive inhibitor of Bcr-Abl and Src family kinases. |
Quantitative Analysis of Kinase Inhibition
Due to the limited availability of public data for A-419259 trihydrochloride, a direct quantitative comparison with bosutinib across a wide range of kinases is not feasible. However, we can compare their reported potencies against their primary targets.
| Compound | Target Kinase | IC₅₀ (nM) | Assay Conditions |
| A-419259 | c-Met | 3 | In vitro kinase assay |
| Bosutinib | Bcr-Abl | 1.2 | Cell-based autophosphorylation assay |
| Bosutinib | Src | 1.2 | In vitro kinase assay |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency. The differing assay conditions should be considered when comparing these values.
Signaling Pathways
The distinct target profiles of A-419259 trihydrochloride and bosutinib mean they interrupt different cellular signaling pathways implicated in cancer.
Caption: A-419259 inhibits the HGF/c-Met pathway.
Caption: Bosutinib inhibits the BCR-ABL signaling cascade.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for assessing the activity of kinase inhibitors like A-419259 and bosutinib.
In Vitro Kinase Assay (for c-Met)
This protocol is a generalized procedure for determining the IC₅₀ of an inhibitor against a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
-
Preparation of Reagents: A kinase buffer is prepared containing Tris-HCl, MgCl₂, and DTT. Purified recombinant c-Met kinase is diluted in this buffer. A-419259 trihydrochloride is serially diluted in DMSO. A substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP are also prepared.
-
Assay Procedure: The c-Met enzyme and various concentrations of A-419259 are pre-incubated in a 96-well plate. The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
Incubation and Termination: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction is then stopped by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using ³²P-labeled ATP.
-
Data Analysis: The percentage of kinase inhibition for each concentration of A-419259 is calculated relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Autophosphorylation Assay (for Bcr-Abl)
This assay measures the ability of an inhibitor to block the autophosphorylation of its target kinase within a cellular context.
-
Cell Culture: A human CML cell line expressing Bcr-Abl (e.g., K562) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of bosutinib or a vehicle control (DMSO) for a defined period (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to release cellular proteins.
-
Western Blotting: The protein concentration of the lysates is determined, and equal amounts are separated by SDS-PAGE. The proteins are then transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated Bcr-Abl (p-Bcr-Abl). A second primary antibody for total Bcr-Abl or a housekeeping protein (e.g., β-actin) is used for normalization.
-
Quantification and Analysis: The bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified, and the ratio of p-Bcr-Abl to total Bcr-Abl (or the housekeeping protein) is calculated. The IC₅₀ is determined by plotting the inhibition of Bcr-Abl phosphorylation against the concentration of bosutinib.
Conclusion
A-419259 trihydrochloride and bosutinib are valuable tools for cancer research, but they occupy different positions in the drug development pipeline. Bosutinib is a well-characterized, multi-kinase inhibitor with proven clinical efficacy in CML. Its inhibitory effects on Bcr-Abl and Src family kinases are extensively documented. A-419259 trihydrochloride, on the other hand, is a more selective research compound targeting the c-Met pathway. The limited public data on A-419259 underscores the need for further investigation to fully understand its therapeutic potential. For researchers studying c-Met-driven cancers, A-419259 may serve as a useful probe, while bosutinib remains a critical agent in the study and treatment of CML and other malignancies driven by Src/Abl signaling.
Safety Operating Guide
Personal protective equipment for handling A 419259 trihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling A 419259 trihydrochloride, a potent Src family kinase inhibitor. Adherence to these protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is fundamental to minimize exposure to this compound. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate and dust formation is likely, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or aerosols. |
Donning and Doffing PPE: A Step-by-Step Protocol
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown: Put on a lab coat or gown, ensuring it is fully fastened.
-
Mask or Respirator: If required, secure the mask or respirator over your nose and mouth.
-
Goggles or Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out.
-
Gown: Untie or unfasten the gown and peel it away from your body, touching only the inside of the gown.
-
Goggles or Face Shield: Remove eye and face protection from the back to the front.
-
Mask or Respirator: Remove the mask or respirator from the back to the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plan
Handling:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly sealed when not in use.
Storage:
-
Store in a cool, well-ventilated area.
-
Recommended storage temperature is -20°C for long-term stability.
Disposal:
-
Dispose of contaminated PPE and waste in a designated, approved hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Safety Workflow Diagram
The following diagram illustrates the key procedural steps for safely handling this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
